Product packaging for N-Methylcanadium iodide(Cat. No.:)

N-Methylcanadium iodide

Cat. No.: B2456054
M. Wt: 481.3 g/mol
InChI Key: AZXUCIMPDKYWNT-QPQWPYBDSA-M
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Description

N-methyl-alpha-canadinium, monoiodide (CAS 100176-93-0) is a chemical compound supplied for laboratory and research applications . This product is provided with a stated purity of 95% (Industrial Grade) and is offered by suppliers specializing in nucleotides, APIs, inhibitors, and various complex organic molecules . As a quaternary ammonium salt derivative, this class of compounds is often utilized in research areas including organic synthesis, medicinal chemistry as potential intermediates or analogs, and biochemical studies . Researchers value these compounds for exploring new synthetic pathways or investigating structure-activity relationships. The precise physical properties, solubility, and handling specifications for this specific compound should be verified by the researcher prior to use. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24INO4 B2456054 N-Methylcanadium iodide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24NO4.HI/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22;/h4-5,9-10,17H,6-8,11-12H2,1-3H3;1H/q+1;/p-1/t17-,22?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXUCIMPDKYWNT-QPQWPYBDSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "N-Methylcanadium iodide" specified in the topic query does not correspond to a known chemical entity, as "Canadium" is not a recognized element. Based on phonetic and structural similarities, this guide will focus on the well-documented compound N-Methylpyridinium Iodide , which is the likely intended subject of the query.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physical and chemical properties of N-Methylpyridinium Iodide. The information is presented with a focus on quantitative data, experimental methodologies, and process visualization.

Chemical Identity and Structure

N-Methylpyridinium iodide is a quaternary ammonium (B1175870) salt consisting of a methyl-substituted pyridinium (B92312) cation and an iodide anion. It is a simple yet versatile organic compound often used in synthesis and material science.

  • IUPAC Name: 1-methylpyridin-1-ium iodide

  • Molecular Formula: C₆H₈IN

  • CAS Number: 930-73-4

  • Molecular Weight: 221.04 g/mol

Summary of Physical Properties

The following tables summarize the key physical properties of N-Methylpyridinium iodide.

Table 1: General and Thermodynamic Properties

PropertyValue
Appearance White to pale yellow crystalline powder.[1]
Melting Point 116 °C.[2]
Density 1.8070 g/cm³.[1]
LogP (Octanol/Water) -3.30.[3]

Table 2: Solubility Profile

SolventSolubility
Water Soluble, attributed to strong ion-dipole interactions.[1][2]
Ethanol Soluble.[4]
Methanol Soluble.[4]
Hexane Low solubility.[4]
Ether Low solubility.[4]

Table 3: Crystallographic Data

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 7.744 Å, b = 8.541 Å, c = 12.045 Å
N-I Distance 3.76 Å (out of plane)
C-I Distances 3.90 Å and 3.98 Å (in plane)

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N-Methylpyridinium iodide.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Methylpyridinium iodide is expected to show three main signals corresponding to the protons on the pyridinium ring and the methyl group. Due to the positive charge on the nitrogen, the aromatic protons are deshielded and appear at a higher chemical shift (downfield) compared to pyridine (B92270).

  • Protons ortho to Nitrogen (H2, H6): Expected to be the most downfield.

  • Proton para to Nitrogen (H4): Expected to be intermediate.

  • Protons meta to Nitrogen (H3, H5): Expected to be the most upfield of the aromatic protons.

  • N-Methyl Protons (-CH₃): Expected as a singlet further upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule. Similar to the proton spectrum, the carbons of the pyridinium ring are deshielded.

  • Carbons ortho to Nitrogen (C2, C6): Expected to be the most downfield in the aromatic region.

  • Carbon para to Nitrogen (C4): Expected to be at an intermediate chemical shift.

  • Carbons meta to Nitrogen (C3, C5): Expected to be the most upfield of the aromatic carbons.

  • N-Methyl Carbon (-CH₃): Expected to be the most upfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of N-Methylpyridinium iodide displays characteristic absorption bands for aromatic C-H and C-C bonds, as well as C-N stretching vibrations. Key expected regions for absorption include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.[5]

  • ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.[5]

  • Below 900 cm⁻¹: Out-of-plane C-H bending.[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-Methylpyridinium iodide are provided below.

This protocol describes the quaternization of pyridine with methyl iodide.

Materials:

  • Pyridine (dried over molecular sieves)

  • Methyl iodide

  • Acetone (B3395972) (dry)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask for filtration

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of dry pyridine in an excess of dry acetone.

  • While stirring, slowly add an equimolar amount of methyl iodide to the solution.

  • The reaction is typically exothermic and may proceed at room temperature. Gentle heating or refluxing can be applied to ensure the completion of the reaction.

  • As the reaction proceeds, N-Methylpyridinium iodide will precipitate out of the acetone solution.

  • After the reaction is complete (typically monitored by TLC or the cessation of precipitation), cool the mixture in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold, dry acetone or ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain N-Methylpyridinium iodide as a crystalline solid.

The melting point is determined using a standard capillary melting point apparatus.

Materials:

  • N-Methylpyridinium iodide (finely powdered and dry)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Pack a small amount of the finely powdered N-Methylpyridinium iodide into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.

This protocol outlines a standard method for qualitatively assessing solubility.

Materials:

  • N-Methylpyridinium iodide

  • Test tubes

  • A range of solvents (e.g., water, ethanol, methanol, hexane, ether)

  • Vortex mixer

Procedure:

  • Place approximately 10-20 mg of N-Methylpyridinium iodide into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different solvent.

  • Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.

  • Allow any undissolved solid to settle and visually inspect the solution.

  • Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains but a significant amount has dissolved), or "insoluble" (the majority of the solid remains undissolved).

Mandatory Visualizations

The following diagrams illustrate key workflows related to N-Methylpyridinium iodide.

Synthesis_Workflow Synthesis of N-Methylpyridinium Iodide cluster_reactants Reactants cluster_process Process cluster_purification Purification Pyridine Pyridine Mixing Mix in Acetone Pyridine->Mixing MethylIodide Methyl Iodide MethylIodide->Mixing Reaction Stirring/Reflux Mixing->Reaction Precipitation Precipitation of Product Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Acetone/Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product N-Methylpyridinium Iodide Drying->Product

Caption: Synthesis workflow for N-Methylpyridinium Iodide.

Melting_Point_Determination Melting Point Determination Workflow start Start prep Prepare Sample: - Dry and powder the compound - Pack into capillary tube start->prep setup Place capillary in melting point apparatus prep->setup heat_fast Heat rapidly to ~15°C below expected M.P. setup->heat_fast heat_slow Heat slowly (1-2°C/min) heat_fast->heat_slow observe Observe and Record: - Temperature of first liquid (T1) - Temperature of complete liquefaction (T2) heat_slow->observe result Result: Melting Point Range (T1 - T2) observe->result end End result->end

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide to the Synthesis of N-Methylcanadium Iodide from Canadine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of N-Methylcanadium iodide from its precursor, the alkaloid canadine (B1168894). The synthesis involves a classic N-methylation reaction, a fundamental transformation in organic and medicinal chemistry. This document outlines the chemical principles, a detailed experimental protocol, and the necessary data for the successful preparation and characterization of the target compound.

Introduction and Reaction Overview

This compound, also known as 1-α-Canadine methiodide, is a quaternary ammonium (B1175870) salt derived from canadine.[1] Canadine, a protoberberine alkaloid, is naturally found in plant species such as Zanthoxylum ocumarense.[1] The synthesis to its N-methylated form is a crucial step for various research applications, including its role as an intermediate in the biosynthesis of other complex alkaloids like noscapine (B1679977).[2]

The core of the synthesis is the N-methylation of the tertiary amine in the canadine molecule. This transformation is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, the lone pair of electrons on the nitrogen atom of canadine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. Iodide serves as an excellent leaving group, facilitating the formation of the quaternary ammonium iodide salt. To enhance the nucleophilicity of the amine and to neutralize the resulting hydroiodic acid, a mild base such as potassium carbonate is commonly employed. The reaction is best performed in a polar aprotic solvent to solvate the cationic transition state and promote the SN2 mechanism.

Physicochemical and Quantitative Data

Quantitative data for this specific reaction is not extensively detailed in readily available literature. Therefore, the reaction parameters provided are based on established general protocols for the N-methylation of tertiary amines and alkaloids.[3] Physicochemical data for the primary reactant and product are summarized below for reference.

Table 1: Physicochemical Properties of Reactant and Product

PropertyCanadine (Reactant)This compound (Product)
IUPAC Name 9,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-[1][3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene iodide
Synonyms (S)-Tetrahydroberberine, Xanthopuccine1-α-Canadine methoiodide
CAS Number 522-97-4100176-93-0
Molecular Formula C₂₀H₂₁NO₄C₂₁H₂₄INO₄
Molecular Weight 339.39 g/mol 481.3 g/mol
Appearance SolidSolid
Purity >95% (Typical for commercial sources)≥95% (Achievable post-purification)[1]

Table 2: Representative Reaction Parameters

ParameterValue / ConditionNotes
Canadine 1.0 eqStarting material.
Methyl Iodide (CH₃I) 1.5 - 3.0 eqMethylating agent; used in excess to drive the reaction to completion.
Potassium Carbonate (K₂CO₃) 2.0 - 4.0 eqAnhydrous base to facilitate the reaction.
Solvent Anhydrous N,N-Dimethylformamide (DMF) or AcetonePolar aprotic solvent is crucial to prevent hydrolysis and favor the SN2 pathway.[3]
Temperature 60 - 80 °C (Reflux for Acetone)Moderate heating increases the reaction rate.
Reaction Time 12 - 24 hoursProgress should be monitored by Thin Layer Chromatography (TLC).
Purity (Post-Workup) >95% (by HPLC)Achievable with proper purification.[1][3]

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound from canadine.

3.1 Materials and Reagents

  • Canadine (1.0 eq)

  • Methyl Iodide (CH₃I, 2.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (B1210297)

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

3.2 Equipment

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware (beakers, separatory funnel, graduated cylinders)

  • Rotary evaporator

  • Filtration apparatus

3.3 Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add canadine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. The volume should be sufficient to create a stirrable suspension (e.g., 10-20 mL per gram of canadine).

  • Reagent Addition: While stirring the suspension, slowly add methyl iodide (2.0 eq) to the reaction mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60-80 °C. Maintain stirring and monitor the reaction's progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate three times. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

3.4 Purification The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by column chromatography on silica (B1680970) gel to achieve high purity (>95%).[3]

3.5 Characterization The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the addition of the N-methyl group.

  • Mass Spectrometry (MS): To verify the molecular weight of the cation.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[3]

Visualized Workflows and Pathways

4.1 Chemical Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Canadine Canadine (C₂₀H₂₁NO₄) reagents + CH₃I (Methyl Iodide) K₂CO₃ / DMF Canadine->reagents Product This compound (C₂₁H₂₄NO₄⁺I⁻) reagents->Product

Caption: Chemical reaction scheme for the N-methylation of canadine.

4.2 Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis arrow -> A 1. Combine Canadine and K₂CO₃ in a dry flask under N₂ B 2. Add anhydrous DMF A->B C 3. Add Methyl Iodide (CH₃I) B->C D 4. Heat mixture to 60-80°C (12-24h) C->D E 5. Monitor by TLC D->E F 6. Cool and quench with ice water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with H₂O/Brine, dry, and concentrate G->H I 9. Purify by Recrystallization or Column Chromatography H->I J 10. Characterize by NMR, MS, HPLC I->J

Caption: Step-by-step experimental workflow for the synthesis.

References

N-Methylcanadium iodide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the compound "N-Methylcanadium iodide" has yielded no results in established chemical databases and scientific literature. This suggests that the name is likely incorrect or refers to a non-existent or exceptionally obscure substance.

Possible reasons for the lack of information include:

  • Trivial or Incorrect Name: The name provided may be a non-standard or erroneous name for a known compound. Chemical nomenclature is precise, and slight variations can lead to entirely different or non-existent molecules.

  • Hypothetical Compound: It is possible that "this compound" is a theoretical or hypothetical molecule that has not yet been synthesized or characterized.

  • Typographical Error: A simple typographical error in the name could be leading to the null results.

Without a valid chemical identity, it is impossible to provide the requested in-depth technical guide, including its molecular structure, formula, experimental data, and associated diagrams.

Recommendation:

Researchers, scientists, and drug development professionals are advised to verify the chemical name and spelling of the compound of interest. Accurate identification is the first critical step in any scientific investigation. Please double-check the source of the name "this compound" and provide the correct chemical name or another identifier such as a CAS number or IUPAC name to enable a thorough and accurate response.

N-Methylcanadium Iodide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. N-Methylcanadium iodide is a research chemical, and a comprehensive, officially recognized Safety Data Sheet (SDS) is not publicly available. The information herein is compiled from data on related compounds, including quaternary ammonium (B1175870) salts, iodide-containing compounds, and the hazardous precursor methyl iodide. All handling of this compound should be conducted with the utmost caution in a controlled laboratory setting by qualified personnel.

Introduction

This compound is a quaternary ammonium alkaloid. It is a derivative of canadine (B1168894), a natural product found in plants of the Zanthoxylum genus.[1] As a quaternary ammonium salt, it possesses a permanently charged nitrogen atom, which influences its biological activity and handling requirements. This guide provides a summary of its known properties, and inferred safety and handling precautions based on available data for structurally related compounds.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior in experimental settings.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₄NO₄ • I[1]
Formula Weight 481.3 g/mol [1]
Appearance Solid[1]
Purity ≥95%[1]
Solubility Soluble in methanol (B129727) and DMSO[1]
Storage -20°C[1]
Stability ≥ 4 years at -20°C[1]
IUPAC Name (1S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-2,4(8),9,15(20),16,18-hexaene iodide[2]
Synonyms 1-α-Canadine methoiodide, N-methyl-α-canadinium monoiodide[1]

Hazard Identification and Toxicity Profile

General Hazards of Quaternary Ammonium Compounds:

  • Dermal and Respiratory Irritation: Quaternary ammonium compounds are known to cause skin and respiratory irritation.[3]

  • Allergic Reactions: Some individuals may develop allergic reactions upon exposure.[3]

  • Reproductive and Developmental Toxicity: Prolonged exposure to some quaternary ammonium compounds has been linked to reproductive and developmental toxicity in non-human mammals.[3]

Toxicity of a Structurally Related Quaternary Ammonium Iodide: A study on N-n-butyl haloperidol (B65202) iodide, a synthetic quaternary ammonium salt, revealed an acute intravenous LD50 of 5.11 mg/kg in mice, indicating high toxicity.[4][5] Toxic effects included severe hypotension, arrhythmias, and dose-dependent increases in lactate (B86563) dehydrogenase (LDH), blood urea (B33335) nitrogen (BUN), and serum lactate levels.[4][5]

Given these data, this compound should be treated as a potentially toxic substance.

Handling Precautions and Personal Protective Equipment (PPE)

Due to the lack of specific data and the potential for toxicity, stringent handling precautions must be observed.

Engineering Controls:

  • All work with solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

A logical workflow for handling this compound is depicted in the following diagram:

G Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood weigh Weigh Solid Compound prep_fume_hood->weigh dissolve Dissolve in Appropriate Solvent (e.g., Methanol, DMSO) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate dispose Dispose of Waste in Accordance with Institutional Guidelines decontaminate->dispose remove_ppe Remove and Dispose of PPE dispose->remove_ppe

Caption: Diagram 1: this compound Handling Workflow

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound typically involves the methylation of canadine using methyl iodide.[2]

Warning: Methyl iodide is a highly toxic and carcinogenic substance. All procedures involving methyl iodide must be performed in a certified chemical fume hood with appropriate PPE.

General Protocol:

  • Dissolution: Dissolve canadine in a suitable solvent.

  • Addition of Base: Add a base, such as potassium carbonate, to the solution.[2]

  • Methylation: Slowly add methyl iodide to the reaction mixture.

  • Reaction: Allow the reaction to proceed, monitoring for completion by an appropriate method (e.g., TLC).

  • Workup and Purification: Upon completion, the reaction mixture is worked up to isolate the this compound product. Purification is typically achieved through recrystallization or chromatography.

The logical flow of this synthesis is illustrated below:

G Diagram 2: Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification canadine Canadine reaction_mixture Reaction Mixture canadine->reaction_mixture methyl_iodide Methyl Iodide methyl_iodide->reaction_mixture base Base (e.g., K₂CO₃) base->reaction_mixture solvent Solvent solvent->reaction_mixture workup Aqueous Workup reaction_mixture->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

Caption: Diagram 2: Synthesis of this compound

Spill and Waste Disposal

Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal:

  • All waste containing this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it in the regular trash or down the drain.

Conclusion

While this compound is a valuable compound for research, the lack of specific safety data necessitates a highly cautious approach to its handling. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely. It is strongly recommended that a risk assessment be conducted before any new experimental procedure involving this compound.

References

A Technical Guide to N-Methylcanadium Iodide: A Protoberberine Alkaloid Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Methylcanadium iodide, a quaternary ammonium (B1175870) salt derived from the protoberberine alkaloid, canadine (B1168894) (also known as tetrahydroberberine). While this specific derivative is noted in chemical literature, it is primarily recognized as a synthetic and biosynthetic intermediate. Detailed pharmacological data on this compound itself is limited; therefore, this guide contextualizes its properties within the broader, well-researched class of protoberberine alkaloids and its parent compound, canadine.

Introduction to Protoberberine Alkaloids and this compound

Protoberberine alkaloids are a large and structurally diverse class of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system: the 5,6-dihydrodibenzo[a,g]quinolizinium skeleton.[1][2][3] These compounds are widely distributed in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[2] Many, like berberine (B55584) and palmatine, exhibit a wide spectrum of potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects.[1][4]

This compound is the N-methylated quaternary iodide salt of (S)-canadine.[5] Canadine, or (S)-tetrahydroberberine, is a key protoberberine alkaloid that serves as the immediate metabolic precursor to berberine.[6] The N-methylation of canadine is a crucial enzymatic step in the biosynthesis of other complex alkaloids, such as the anticancer agent noscapine (B1679977).[7][8][9] As a quaternary ammonium salt, this compound possesses a permanent positive charge, a feature it shares with bioactive alkaloids like berberine, which influences its chemical reactivity and potential biological interactions.[10]

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound and Canadine

Property This compound Canadine ((S)-Tetrahydroberberine)
Molecular Formula C₂₁H₂₄INO₄[5] C₂₀H₂₁NO₄[11][12]
Molecular Weight 481.3 g/mol [5] 339.4 g/mol [11]
CAS Number 100176-93-0[5] 522-97-4 (racemic), 5096-57-1 (l-Form)[11][12]
IUPAC Name 16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide[5] 5,8,13,13a-Tetrahydro-9,10-dimethoxy-6H-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizine[12]

| Appearance | Solid[11] | Crystals[12] |

Table 2: Acute Toxicity of Canadine (Parent Compound)

Organism Route of Administration LD₅₀ (mg/kg) Reference
Mouse Intravenous (i.v.) 100 [12]
Mouse Subcutaneous (s.c.) 790 [12]

| Mouse | Oral | 940 |[12] |

Biosynthesis and Chemical Synthesis

This compound sits (B43327) at a critical branch point in alkaloid biosynthesis. Its formation begins with (S)-reticuline, which is converted in several steps to (S)-canadine. The enzyme Tetrahydroprotoberberine N-methyltransferase (TNMT) then catalyzes the N-methylation of (S)-canadine.[7] This product is a key intermediate in the pathway leading to phthalideisoquinoline alkaloids like noscapine.[7][9]

G cluster_main Biosynthesis from (S)-Reticuline Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Berberine Bridge Enzyme Tetrahydrocolumbamine (S)-Tetrahydrocolumbamine Scoulerine->Tetrahydrocolumbamine (S)-scoulerine 9-O-methyltransferase Canadine (S)-Canadine Tetrahydrocolumbamine->Canadine Canadine Synthase (CYP719A21) NMethylcanadine (S)-N-Methylcanadine Canadine->NMethylcanadine TNMT Noscapine Noscapine Pathway NMethylcanadine->Noscapine CYP82Y1 & Downstream Enzymes

Caption: Biosynthetic pathway from (S)-Reticuline to (S)-N-Methylcanadine.

The synthesis of this compound is typically achieved through the direct methylation of canadine.

Protocol: Synthesis of this compound from (S)-Canadine

  • Principle: This procedure involves a standard Sₙ2 reaction where the nucleophilic nitrogen atom of the tertiary amine in canadine attacks the electrophilic methyl group of methyl iodide, forming a quaternary ammonium iodide salt.[5]

  • Materials:

    • (S)-Canadine (tetrahydroberberine)

    • Methyl iodide (CH₃I)[5]

    • Anhydrous solvent (e.g., Acetonitrile (B52724) or Dichloromethane)

    • Reaction vessel with magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

    • Rotary evaporator

    • Filtration apparatus

  • Procedure:

    • Dissolve 1.0 equivalent of (S)-canadine in a minimal amount of anhydrous acetonitrile in a clean, dry reaction vessel under an inert atmosphere.

    • Add 1.5 to 2.0 equivalents of methyl iodide to the solution at room temperature with continuous stirring.

    • Seal the reaction vessel and stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • As the reaction proceeds, the this compound product, being a salt, will precipitate out of the non-polar solvent.

    • Upon completion, collect the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

    • Dry the purified solid product under vacuum.

  • Confirmation:

    • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the addition of a methyl group and the presence of the iodide counter-ion.

Biological Activity and Potential Mechanisms of Action

While commercial suppliers suggest this compound has been investigated for antimicrobial and anticancer properties, there is a notable lack of peer-reviewed scientific literature detailing its specific biological activities or quantitative efficacy (e.g., IC₅₀ values).[5][13] Therefore, its mechanism of action is inferred from the behavior of its parent compound and the broader class of protoberberine alkaloids.

The parent compound, (S)-canadine, has been reported to exhibit several in vitro effects, including the stimulation of myogenesis, inhibition of muscle protein degradation, antioxidant activity, and the blocking of K(ATP) and voltage-dependent calcium channels.[6]

Protoberberine alkaloids as a class are known to modulate key cellular signaling pathways.[4][14] For example, they have shown therapeutic potential in preclinical studies by suppressing pro-inflammatory and oncogenic pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[14] The MAPK pathway is a critical signaling route that regulates cell proliferation, differentiation, and apoptosis; its dysregulation is a hallmark of many cancers.

G PBA Protoberberine Alkaloid (e.g., this compound) ERK ERK PBA->ERK Inhibition GF_Receptor Growth Factor Receptor RAS RAS GF_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Transcription Transcription Factors (c-Jun, c-Fos) ERK->Transcription Response Cell Proliferation, Inflammation Transcription->Response

Caption: Potential inhibition of the MAPK/ERK signaling pathway by protoberberines.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay would be employed to determine its half-maximal inhibitory concentration (IC₅₀).

Protocol: Determination of IC₅₀ via MTT Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Materials:

    • Human cancer cell line (e.g., HepG2, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution (in DMSO or water)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Multi-well spectrophotometer (plate reader)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and untreated control.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with This compound A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent (4h incubation) C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Experimental workflow for determining IC₅₀ using the MTT assay.

Conclusion and Future Directions

This compound is a chemically well-defined quaternary derivative of the protoberberine alkaloid canadine. Its primary significance lies in its role as a biosynthetic intermediate in the formation of complex alkaloids like noscapine. While its structural similarity to bioactive quaternary protoberberine alkaloids such as berberine suggests potential pharmacological activity, there is a distinct lack of published, peer-reviewed data to substantiate these claims.

The provided protocols for its synthesis and for a representative biological assay offer a framework for future investigation. The key opportunity for researchers lies in the systematic evaluation of this compound's biological profile. Future studies should focus on:

  • Quantitative Bioactivity Screening: Determining the IC₅₀ or MIC (Minimum Inhibitory Concentration) values against a panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Investigating its effects on key signaling pathways (e.g., MAPK, PI3K/Akt, AMPK) and its potential to interact with DNA or specific enzymes.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.

Such research is essential to move this compound from a chemical curiosity to a compound with a well-understood and potentially valuable pharmacological profile.

References

An In-depth Technical Guide to N-Methylcanadium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the currently available public information on N-Methylcanadium iodide. A comprehensive, in-depth technical guide as requested cannot be fully generated due to the absence of detailed experimental protocols, extensive quantitative data, and specific biological studies in the public domain. The information presented herein is based on secondary sources and general chemical knowledge.

Introduction

This compound, also known by its synonym 1-α-Canadine methiodide, is a quaternary quinolizidine (B1214090) alkaloid.[1] First reported in 1953, this compound was isolated from Australian flora of the Zanthoxylum genus, a source of various bioactive alkaloids.[1] Its chemical structure and properties place it within a class of compounds that are of interest to researchers in natural product chemistry and drug discovery.

Discovery and History

This compound was first isolated in 1953 by Taylor and colleagues from the University of Sydney, Australia.[1] The compound was identified as a quinolizidine constituent of Xanthoxylum ocumarense, a plant from the Rutaceae family.[1] It has also been found in certain menispermaceous plants.[1]

Physicochemical Properties

PropertyValueSource
CAS Number 100176-93-0[2][3]
Molecular Formula C₂₁H₂₄NO₄I[2]
Molecular Weight 481.3 g/mol [2][3]
IUPAC Name 16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁸.0¹⁵,²⁰]henicosa-2,4(8),9,15(20),16,18-hexaene;iodide[2]
Synonyms 1-α-Canadine methiodide, Canadine α-​methiodide[1]
Purity ≥95% (by HPLC)[2][3]
Appearance Solid[3]
Solubility Soluble in methanol (B129727) and DMSO[1]

Synthesis

This compound is synthetically produced through the methylation of the natural alkaloid canadine.[2]

The synthesis process involves two main stages: the extraction of the precursor from a natural source and the subsequent chemical modification.

Synthesis_Workflow Plant Zanthoxylum ocumarense Extraction Extraction & Isolation Plant->Extraction Source Material Canadine Canadine Extraction->Canadine Precursor Methylation Methylation (Methyl iodide, Base) Canadine->Methylation Reactant NMI This compound Methylation->NMI Product Hypothetical_Signaling_Pathway cluster_cell Cancer Cell NMI This compound (Hypothetical) Pathway Upstream Signaling Pathway (e.g., PI3K/AKT/mTOR) NMI->Pathway Inhibition Caspase_Activation Caspase Activation Pathway->Caspase_Activation Downregulation Apoptosis Apoptosis Caspase_Activation->Apoptosis Induction

References

N-Methylcanadium iodide mechanism of action theories

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action Theories of N-Methylpyridinium (MPP+)

Abstract

N-Methylpyridinium (MPP+), the toxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), is a potent neurotoxin extensively utilized in preclinical research to model Parkinson's disease (PD).[1][2] Its primary mechanism of action centers on the disruption of mitochondrial function, leading to the selective degeneration of dopaminergic neurons in the substantia nigra.[2] This guide provides a comprehensive overview of the current understanding of the MPP+ mechanism of action, detailing the core molecular events, downstream signaling pathways, and key experimental methodologies used in its study. Quantitative data from various studies are summarized to provide a comparative perspective on its neurotoxic effects.

Core Mechanism of Action: Inhibition of Mitochondrial Complex I

The neurotoxicity of MPP+ is initiated by its selective uptake into dopaminergic neurons via the dopamine (B1211576) transporter (DAT). Once inside the neuron, MPP+ accumulates in the mitochondria, driven by the mitochondrial membrane potential.[1][3] The primary molecular target of MPP+ within the mitochondria is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][2]

By inhibiting Complex I, MPP+ instigates a cascade of detrimental events:

  • Impaired Oxidative Phosphorylation: The blockage of the electron transport chain severely curtails the production of ATP, leading to an energy deficit within the neuron.[1][2]

  • Generation of Reactive Oxygen Species (ROS): The inhibition of Complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals and other ROS.[1][2] This surge in ROS overwhelms the cell's antioxidant defenses, causing significant oxidative stress.

  • Mitochondrial Dysfunction: The combination of ATP depletion and oxidative stress leads to further mitochondrial damage, including alterations in mitochondrial morphology and dynamics.[4]

Diagram: Primary Mechanism of MPP+ Action

MPP_Mechanism cluster_extracellular Extracellular Space cluster_astrocyte Astrocyte cluster_neuron Dopaminergic Neuron MPTP MPTP MAO-B MAO-B MPTP->MAO-B Oxidation MPTP->MAO-B MPP+ MPP+ MAO-B->MPP+ DAT Dopamine Transporter (DAT) MPP+->DAT Uptake Mitochondrion Mitochondrion DAT->Mitochondrion Accumulation Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_Depletion ATP Depletion Complex_I->ATP_Depletion ROS_Production ROS Production Complex_I->ROS_Production

Caption: MPP+ is formed from MPTP in astrocytes and selectively enters dopaminergic neurons via DAT, where it inhibits mitochondrial Complex I.

Downstream Signaling Pathways

The initial mitochondrial insult triggered by MPP+ activates several downstream signaling pathways that culminate in apoptotic cell death.

  • Apoptosis and Caspase Activation: MPP+ treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[1][5] This is often accompanied by DNA fragmentation, another hallmark of apoptosis.[1]

  • Oxidative Stress Response: The increase in intracellular ROS can activate protective signaling pathways, such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant genes.[3] However, under severe MPP+-induced stress, these protective mechanisms can be overwhelmed.

  • Mitochondrial Quality Control: The PINK1/Parkin pathway, which is crucial for the removal of damaged mitochondria (mitophagy), is also implicated in the response to MPP+ induced stress.[4] Dysregulation of this pathway can exacerbate neuronal cell death.[4]

  • NF-κB Signaling: Recent studies suggest that N-methylpyridinium can also modulate inflammatory pathways, such as the NF-κB signaling pathway, which is involved in the expression of pro-inflammatory cytokines.[6]

Diagram: Downstream Signaling Pathways of MPP+ Neurotoxicity

Downstream_Pathways cluster_mitochondrial_dysfunction Mitochondrial Dysfunction cluster_cellular_response Cellular Response cluster_signaling Signaling Cascades MPP_Complex_I MPP+ -> Complex I Inhibition ROS_Increase ↑ ROS MPP_Complex_I->ROS_Increase ATP_Decrease ↓ ATP MPP_Complex_I->ATP_Decrease Oxidative_Stress Oxidative Stress ROS_Increase->Oxidative_Stress Energy_Crisis Energy Crisis ATP_Decrease->Energy_Crisis Apoptosis_Induction Apoptosis Induction Oxidative_Stress->Apoptosis_Induction Nrf2_ARE Nrf2-ARE Pathway Oxidative_Stress->Nrf2_ARE activates Energy_Crisis->Apoptosis_Induction Caspase_Activation Caspase-3 Activation Apoptosis_Induction->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Cell_Death Apoptotic_Cell_Death DNA_Fragmentation->Apoptotic_Cell_Death

Caption: MPP+-induced mitochondrial dysfunction triggers oxidative stress and an energy crisis, leading to the activation of apoptotic signaling cascades.

Quantitative Data on MPP+ Induced Neurotoxicity

The following tables summarize quantitative data from various studies on the effects of MPP+ on neuronal cells.

Table 1: Effects of MPP+ on Cell Viability

Cell LineMPP+ ConcentrationExposure TimeViability ReductionReference
RA-differentiated SH-SY5Y1-3 mM24 h11-36%[7]
LUHMES cells5 µM8 daysNot specified[8]

Table 2: Effects of MPP+ on Mitochondrial Respiration

Cell LineMPP+ ConcentrationParameterChangeReference
RA-differentiated SH-SY5YNot specifiedPhosphorylation-related oxygen flux (OXPHOS)-16.7%[7]
RA-differentiated SH-SY5YNot specifiedPhosphorylation-related oxygen flux (ETS)-15%[7]

Table 3: Effects of MPP+ on ATP Levels and ROS Production

Cell LineMPP+ ConcentrationParameterChangeReference
MN9D and HepG2 cells100 µMIntracellular ATPDepletion[9]
Cerebellar granule neurons and SH-SY5Y cellsNot specifiedIntracellular Oxidative Stress2-3 fold increase[5]
MN9D cellsNot specifiedROS ProductionIncreased[10]

Key Experimental Protocols for Studying MPP+ Neurotoxicity

The study of MPP+ neurotoxicity relies on a variety of in vitro and in vivo experimental models. A generalized workflow for in vitro studies is presented below.

Diagram: Generalized Experimental Workflow for Assessing MPP+ Neurotoxicity

Experimental_Workflow cluster_cell_culture Cell Culture and Differentiation cluster_treatment MPP+ Treatment cluster_assays Neurotoxicity Assessment Cell_Seeding Seed SH-SY5Y cells Differentiation Differentiate with Retinoic Acid (optional) Cell_Seeding->Differentiation MPP_Exposure Expose cells to varying concentrations of MPP+ Differentiation->MPP_Exposure Viability_Assay Cell Viability Assay (e.g., MTT, Resazurin) MPP_Exposure->Viability_Assay ROS_Assay ROS Detection (e.g., DCFH-DA) MPP_Exposure->ROS_Assay Mitochondrial_Assay Mitochondrial Function (e.g., High-Resolution Respirometry) MPP_Exposure->Mitochondrial_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3 activity, TUNEL) MPP_Exposure->Apoptosis_Assay

Caption: A typical workflow for studying MPP+ neurotoxicity involves cell culture, exposure to the toxin, and subsequent assessment of various cellular health parameters.

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells are widely used due to their dopaminergic characteristics.[1]

  • Culture Conditions: Cells are typically maintained in a standard growth medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation (Optional): To obtain a more mature neuronal phenotype, cells can be differentiated with agents like retinoic acid (RA).[7]

MPP+ Treatment
  • Preparation: MPP+ iodide is dissolved in sterile water or culture medium to prepare a stock solution.

  • Exposure: Cells are treated with a range of MPP+ concentrations (from µM to mM) for various time points (e.g., 24, 48 hours) to determine dose- and time-dependent effects.[7][8]

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.[11]

  • Resazurin (B115843) Assay: Similar to the MTT assay, this fluorescent assay uses the reduction of resazurin to the highly fluorescent resorufin (B1680543) to quantify cell viability.[8]

Measurement of Reactive Oxygen Species (ROS)
  • DCFH-DA Staining: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is oxidized by ROS to the fluorescent compound dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[10]

  • Dihydroethidium (DHE) Staining: DHE is another fluorescent probe used to detect superoxide radicals.[5]

Assessment of Mitochondrial Function
  • High-Resolution Respirometry: This technique measures the oxygen consumption rate of cells in different respiratory states, allowing for a detailed analysis of mitochondrial function and the specific effects of toxins on the electron transport chain complexes.[7]

  • Mitochondrial Membrane Potential (ΔΨm) Measurement: Fluorescent dyes like JC-1 or TMRM can be used to assess the mitochondrial membrane potential, which is an indicator of mitochondrial health. A decrease in ΔΨm is a common feature of MPP+-induced toxicity.[4]

  • ATP Level Quantification: Cellular ATP levels can be measured using luciferin/luciferase-based assays to determine the impact of MPP+ on cellular energy production.[4][9]

Apoptosis Assays
  • Caspase Activity Assays: The activity of key caspases, such as caspase-3, can be measured using fluorometric or colorimetric assays that detect the cleavage of a specific substrate.[1][5]

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a characteristic of late-stage apoptosis, by labeling the free 3'-OH ends of DNA.[5]

Conclusion and Future Research Directions

N-Methylpyridinium (MPP+) remains an invaluable tool in Parkinson's disease research due to its well-characterized mechanism of action centered on mitochondrial dysfunction. The primary events of Complex I inhibition, ATP depletion, and ROS production are well-established. Future research is likely to focus on further elucidating the complex interplay between the various downstream signaling pathways, including those involved in mitochondrial quality control and neuroinflammation. A deeper understanding of these pathways may reveal novel therapeutic targets for mitigating the neurodegenerative process in Parkinson's disease. Furthermore, the development of more complex in vitro models, such as 3D brain organoids, will provide more physiologically relevant systems for studying MPP+ neurotoxicity and for screening potential neuroprotective compounds.[12]

References

Methodological & Application

General Protocol for the Synthesis of N-Methyl Quaternary Ammonium Iodide Salts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While "N-Methylcanadium iodide" does not correspond to a recognized chemical compound in scientific literature, the nomenclature suggests the N-methylation of a nitrogen-containing parent molecule ("Canadium") to form a quaternary ammonium (B1175870) iodide salt. This process is a fundamental and widely practiced transformation in organic and medicinal chemistry, often referred to as the Menshutkin reaction. Quaternary ammonium salts are valued for their diverse applications as surfactants, phase-transfer catalysts, antimicrobial agents, and as key intermediates in pharmaceutical synthesis.

This document provides a detailed, generalized protocol for the synthesis of N-methyl quaternary ammonium iodide salts from tertiary amine precursors using methyl iodide. The procedures outlined are broadly applicable to a wide range of nitrogen-containing organic compounds, including alkaloids and other complex molecules.

General Reaction Scheme

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom of a tertiary amine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion becomes the counter-ion to the resulting quaternary ammonium cation.

R₃N (Tertiary Amine) + CH₃I (Methyl Iodide) → R₃N⁺CH₃ I⁻ (Quaternary Ammonium Iodide)

Experimental Protocols

Two primary protocols are presented below, a standard procedure at room or elevated temperature and a microwave-assisted method for accelerated synthesis.

Protocol 1: General Procedure for Synthesis at Room or Elevated Temperature

This method is suitable for a wide range of tertiary amines and is a common approach for synthesizing quaternary ammonium iodides.

Materials:

  • Tertiary amine (starting material, 1.0 equivalent)

  • Methyl iodide (CH₃I, 1.0 - 1.2 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, acetone, diethyl ether, or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Washing solvent (e.g., cold diethyl ether or hexane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the tertiary amine in an appropriate anhydrous solvent. The typical concentration ranges from 0.1 to 1.0 M.

  • Addition of Methyl Iodide: To the stirred solution, add methyl iodide (1.0-1.2 equivalents). A slight excess of methyl iodide helps to ensure the complete conversion of the tertiary amine. The reaction is often exothermic, so for larger scale reactions, slow addition or external cooling may be necessary.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to a temperature between 40-80 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by the precipitation of the quaternary ammonium salt product, which is often insoluble in less polar organic solvents.

  • Product Isolation: Once the reaction is complete, the solid product can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purification: Wash the collected solid product with a cold, non-polar solvent like diethyl ether or hexane (B92381) to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as a methanol-ether mixture.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes.

Materials:

  • Tertiary amine (1.0 equivalent)

  • Methyl iodide (1.0 - 1.2 equivalents)

  • Microwave reaction vial with a cap

  • Microwave reactor

  • Washing solvent (e.g., cold diethyl ether)

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine the tertiary amine and methyl iodide. This reaction can often be performed without a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 110-130 °C for 2-10 minutes.

  • Product Isolation and Purification: After the reaction has cooled, collect the solid product. Wash the product with a cold, non-polar solvent (e.g., diethyl ether) and dry it under vacuum.

Data Presentation

The efficiency of N-methylation reactions can vary depending on the substrate, solvent, and reaction conditions. Below is a table summarizing typical reaction conditions and yields for the synthesis of various quaternary ammonium iodides.

Starting AmineMethylating AgentSolventTemperature (°C)TimeYield (%)
N,N-DimethylalkylamineMethyl IodideAcetonitrileReflux12 h85-95
Aniline DerivativeMethyl IodideAcetoneRoom Temp4-8 h70-90
QuinolineMethyl IodideMethyl Benzoate302 h>70
Tertiary AmineMethyl IodideNone (Microwave)110-1302-10 minHigh

Characterization of this compound

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the N-methyl group and the overall structure of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the cation.

  • Elemental Analysis: Determines the elemental composition of the compound, confirming its empirical formula.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of N-methyl quaternary ammonium iodide.

G Workflow for N-Methyl Quaternary Ammonium Iodide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Dissolve Tertiary Amine in Anhydrous Solvent add_MeI Add Methyl Iodide reagents->add_MeI react Stir at RT or Heat (Monitor by TLC) add_MeI->react microwave Microwave Irradiation (Alternative) add_MeI->microwave isolate Isolate Product (Filtration or Evaporation) react->isolate microwave->isolate wash Wash with Non-Polar Solvent isolate->wash purify Recrystallize wash->purify dry Dry Under Vacuum purify->dry characterize Characterize Product (NMR, MS, EA, MP) dry->characterize

Caption: General workflow for the synthesis of N-methyl quaternary ammonium iodide.

Safety Precautions

  • Methyl iodide is a hazardous and volatile substance. All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

  • Anhydrous solvents are often flammable and should be handled with care, away from ignition sources.

Using N-Methylcanadium iodide as a methylating agent in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for N-Methylation in Organic Synthesis

Disclaimer: The chemical name "N-Methylcanadium iodide" is not standard and does not correspond to a recognized chemical entity for use as a general methylating agent. Research indicates that this name may be a misnomer for N-methylcanadine iodide, a derivative of the natural alkaloid canadine. N-methylcanadine iodide is a complex molecule typically used as a structural scaffold or precursor in synthetic chemistry rather than as a general agent for transferring a methyl group.[1]

This document provides detailed application notes and protocols for common and effective N-methylating agents relevant to researchers, scientists, and drug development professionals. We will focus on methyl iodide, a widely used reagent, and N-methylpyridinium iodide, a related quaternary ammonium (B1175870) salt.

Introduction to N-Methylation in Organic Synthesis

N-methylation, the addition of a methyl group to a nitrogen atom, is a fundamental transformation in organic synthesis and drug discovery.[2] This modification can significantly alter the pharmacological properties of a molecule by:

  • Enhancing Metabolic Stability: N-methylation can protect peptides and other drug candidates from enzymatic degradation.[3][4]

  • Improving Bioavailability: The increased lipophilicity and altered hydrogen bonding capacity can lead to better membrane permeability.[3][4]

  • Modulating Receptor Binding: The addition of a methyl group can fine-tune the affinity and selectivity of a ligand for its biological target.[2][5]

Methyl iodide (CH₃I) is a classic and highly effective reagent for methylation of various nucleophiles, including amines, phenols, and thiols, typically via an Sₙ2 mechanism.[6][7][8][9] N-methylpyridinium salts are also employed in specific synthetic contexts.[10][11]

Methylating Agents: Reactivity and Applications

Methyl Iodide (Iodomethane)

Methyl iodide is a potent methylating agent due to the excellent leaving group ability of iodide and the steric accessibility of the methyl group.[6][7] It is widely used for the N-methylation of primary and secondary amines, as well as for the quaternization of tertiary amines and N-heterocycles.

Key Applications:

  • Synthesis of N-methylated peptides and amino acids.[4]

  • Modification of alkaloids and other natural products.[12]

  • Preparation of quaternary ammonium salts.

  • General N-methylation of heterocyclic compounds.

N-Methylpyridinium Iodide

N-methylpyridinium iodide is the product of the reaction between pyridine (B92270) and methyl iodide.[13] While it is the result of a methylation reaction, it can also be used in certain synthetic applications, though it is not a general-purpose methylating agent like methyl iodide.[11]

Experimental Protocols

Protocol 1: General N-Methylation of an Amine using Methyl Iodide

This protocol describes a standard procedure for the N-methylation of a primary or secondary amine using methyl iodide with a non-nucleophilic base.

Materials:

  • Substrate (amine)

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972) or Acetonitrile (anhydrous)

  • Stir bar and round-bottom flask

  • Reflux condenser

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the amine substrate (1.0 eq).

  • Add anhydrous potassium carbonate (2.0-3.0 eq).

  • Dissolve the mixture in a suitable anhydrous solvent (e.g., acetone or acetonitrile).

  • Add methyl iodide (1.1-1.5 eq for mono-methylation, excess for quaternization) dropwise to the stirring suspension at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid potassium carbonate and rinse with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Protocol 2: N-Methylation of Pyridine to form N-Methylpyridinium Iodide

This protocol details the quaternization of pyridine using methyl iodide to synthesize N-methylpyridinium iodide.[13]

Materials:

  • Pyridine (C₅H₅N)

  • Methyl Iodide (CH₃I)

  • Acetone (anhydrous)

  • Stir bar and round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridine (1.0 eq) in anhydrous acetone.[13]

  • Add methyl iodide (1.1-1.2 eq) to the solution.[13]

  • Attach a reflux condenser and stir the reaction mixture at reflux for 1-2 hours.[13] A precipitate will form as the reaction proceeds.

  • After the reaction is complete, cool the mixture to room temperature.[13]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[13]

  • Wash the precipitate with cold acetone to remove any unreacted starting materials.[13]

  • Dry the resulting white to off-white solid in a vacuum oven to obtain pure N-methylpyridinium iodide.[13]

Quantitative Data Summary

The efficiency of N-methylation reactions is highly dependent on the substrate, base, solvent, and temperature. Below is a table summarizing typical reaction conditions and yields for representative N-methylation reactions.

SubstrateMethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PyridineMethyl Iodide-AcetoneReflux199[13]
Generic Secondary AmineMethyl IodideK₂CO₃DMF25-502-1285-95General Knowledge
Peptide on Solid SupportMethyl Iodide(Conditions vary)DMF251-2>90[4]
CanadineMethyl IodideK₂CO₃(Not specified)(Not specified)(Not specified)(Not specified)[1]

Visualizations

Below are diagrams illustrating the workflow for N-methylation and the logical relationship of its impact on drug properties.

G cluster_workflow Experimental Workflow for N-Methylation A 1. Dissolve Amine Substrate and Base B 2. Add Methyl Iodide A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Workup (Filter & Concentrate) D->E F 6. Purify Product E->F G cluster_properties Impact of N-Methylation on Drug Properties N_Methylation N-Methylation Stability Increased Metabolic Stability N_Methylation->Stability Permeability Enhanced Membrane Permeability N_Methylation->Permeability Binding Modulated Receptor Binding N_Methylation->Binding Bioavailability Improved Oral Bioavailability Stability->Bioavailability Permeability->Bioavailability

References

Application Note: HPLC Purity Analysis of N-Methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

An important note for the reader: The compound "N-Methylcanadium iodide" appears to be a typographical error, as no such compound is found in the chemical literature. Based on the name, it is highly probable that the intended compound was N-Methylpyridinium iodide . This document provides a detailed HPLC analysis method for the purity of N-Methylpyridinium iodide.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for N-Methylpyridinium iodide.

Introduction

N-Methylpyridinium iodide is a quaternary ammonium (B1175870) salt.[1][2] It is essential to have a reliable analytical method to assess its purity, particularly for applications in research and development where impurities can significantly impact experimental outcomes. This reversed-phase HPLC method provides a sensitive and accurate means to separate N-Methylpyridinium iodide from its potential process-related impurities and degradation products.

Physicochemical Properties of N-Methylpyridinium Iodide

A summary of the key physicochemical properties of N-Methylpyridinium iodide is presented in Table 1.

Table 1: Physicochemical Properties of N-Methylpyridinium Iodide

PropertyValueReference
Molecular FormulaC₆H₈IN[3]
Molecular Weight221.04 g/mol [3]
AppearanceWhite to pale yellow crystalline powder[1]
Melting Point116 °C[3]
SolubilitySoluble in water, methanol, and ethanol.[1] Sparingly soluble in non-polar solvents.[1][1]
Principle of the HPLC Method

This method utilizes reversed-phase chromatography with a C18 stationary phase. The separation is achieved based on the differential partitioning of N-Methylpyridinium iodide and its impurities between the nonpolar stationary phase and a polar mobile phase. Ion-pair chromatography principles can be applied to enhance the retention and resolution of the cationic N-Methylpyridinium moiety. A UV detector is used for the quantification of the analyte and its impurities.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column thermostat

    • UV-Vis detector

  • Materials:

    • N-Methylpyridinium iodide reference standard (≥98.0% purity)

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

The recommended HPLC conditions are summarized in Table 2.

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5-40% B; 25-30 min: 40% B; 30-31 min: 40-5% B; 31-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (90:10 v/v)
Preparation of Solutions
  • Mobile Phase A (Phosphate Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of N-Methylpyridinium iodide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the N-Methylpyridinium iodide sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Data Analysis and Purity Calculation

The purity of the N-Methylpyridinium iodide sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

A summary of expected chromatographic parameters is provided in Table 3.

Table 3: Expected Chromatographic Parameters

ParameterExpected Value
Retention Time of N-Methylpyridinium Approximately 12.5 min
Relative Retention Time of Potential Impurities Varies (e.g., Pyridine at ~3.2 min)
Resolution between N-Methylpyridinium and Closest Eluting Impurity > 2.0
Tailing Factor for N-Methylpyridinium Peak < 1.5
Theoretical Plates for N-Methylpyridinium Peak > 5000

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for the purity analysis.

experimental_workflow Experimental Workflow for HPLC Purity Analysis cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phase A and B hplc_setup Set Up HPLC System (Column, Flow Rate, Temp) prep_mobile_phase->hplc_setup prep_standard Prepare Standard Solution inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_setup->inject_standard hplc_setup->inject_sample acquire_chromatograms Acquire Chromatograms inject_standard->acquire_chromatograms inject_sample->acquire_chromatograms integrate_peaks Integrate Peaks acquire_chromatograms->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity generate_report Generate Final Report calculate_purity->generate_report

Caption: Workflow for HPLC purity assessment of N-Methylpyridinium iodide.

logical_relationship Logical Relationship for Purity Calculation start Start: HPLC Chromatogram identify_peaks Identify All Peaks start->identify_peaks integrate_area Integrate the Area of Each Peak identify_peaks->integrate_area sum_areas Sum the Areas of All Peaks (Total Peak Area) integrate_area->sum_areas identify_main_peak Identify the Main Peak (N-Methylpyridinium iodide) integrate_area->identify_main_peak calculate_purity Calculate Purity (%) (Area of Main Peak / Total Peak Area) * 100 sum_areas->calculate_purity get_main_peak_area Get the Area of the Main Peak identify_main_peak->get_main_peak_area get_main_peak_area->calculate_purity end End: Purity Result calculate_purity->end

Caption: Logical steps for calculating purity from the HPLC chromatogram.

References

Application Notes and Protocols for N-Methylcanadium Iodide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of N-Methylcanadium iodide stock solutions for use in various in vitro assays. It includes information on the physicochemical properties of the compound, recommended procedures for solubilization and storage, and a general protocol for its application in cell-based assays.

Introduction

This compound is a quinolizidine (B1214090) alkaloid that has been isolated from plant sources such as Zanthoxylum ocumarense.[1][2] As a research chemical, its biological activities are not yet fully elucidated, making it a compound of interest for screening in various in vitro models to explore its potential therapeutic effects.[1][3] Proper preparation of stock solutions is a critical first step to ensure accurate and reproducible experimental results. This guide outlines the best practices for handling, dissolving, and storing this compound for laboratory use.

Physicochemical Properties

A summary of the key properties of this compound is presented in the table below. Understanding these properties is essential for its correct handling and use in experimental setups.

PropertyValueReference
Molecular Formula C₂₁H₂₄NO₄I[3]
Molecular Weight 481.3 g/mol [2][3]
CAS Number 100176-93-0[2][3]
Appearance Solid[2]
Purity ≥95%[2]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol[1]
Storage Recommended storage at -20°C for long-term stability.[3]

Preparation of Stock Solutions

The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be serially diluted to the desired working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.813 mg of the compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the weighed compound. For a 10 mM solution from 4.813 mg, add 1 mL of DMSO.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath and brief sonication can aid in dissolution if necessary.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use. For short-term storage (up to a week), the solution can be kept at 4°C, protected from light.

Experimental Workflow: Stock Solution Preparation and Use

The following diagram illustrates the general workflow from receiving the compound to its use in a typical cell-based assay.

G compound Receive N-Methylcanadium Iodide Powder equilibrate Equilibrate to Room Temperature compound->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate for Complete Solubilization dissolve->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Aliquot for Use store->thaw dilute Prepare Working Solutions in Culture Medium thaw->dilute assay Add to In Vitro Assay (e.g., Cell Culture) dilute->assay

Caption: Workflow for preparing and using this compound.

Application in In Vitro Assays: General Protocol for Cell Viability (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the prepared working solutions to the respective wells. Include wells for a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Potential Signaling Pathways for Investigation

While the specific molecular targets of this compound are unknown, many alkaloid compounds are known to interact with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[3] Given its iodine moiety, pathways involved in iodide transport, such as those regulated by the sodium-iodide symporter (NIS), could be of interest, particularly in the context of thyroid-related research.[5][6]

Furthermore, canonical pathways frequently dysregulated in cancer, such as the MAPK/ERK pathway, represent plausible targets for novel therapeutic agents. The diagram below illustrates a simplified overview of the MAPK/ERK signaling cascade, a common subject of investigation in drug discovery.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Responses (Proliferation, Survival) TF->Response

Caption: Simplified MAPK/ERK signaling pathway.

Disclaimer: This document is intended for research purposes only. This compound is not for human or veterinary use.[2] All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Applications of N-Methylcanadium Iodide in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcanadium iodide, systematically known as N-methyl-α-canadinium iodide, is a quaternary ammonium (B1175870) salt derived from the protoberberine alkaloid, canadine (B1168894). This compound serves as a pivotal intermediate in the biosynthesis of several complex natural products and presents unique opportunities for synthetic chemists. Its charged nature and specific stereochemistry make it a valuable precursor in various synthetic transformations, primarily in the construction of intricate alkaloid scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in natural product synthesis, with a focus on its role in biosynthetic pathways and potential synthetic reactions like the Hofmann elimination.

Application Note 1: Precursor in the Biosynthesis of Noscapine (B1679977)

This compound is a crucial intermediate in the biosynthetic pathway of noscapine, a phthalideisoquinoline alkaloid with significant antitussive and potential anticancer properties.[1] The biosynthesis involves a series of enzymatic transformations where the quaternary nature of this compound is key to subsequent oxidative modifications.

The initial steps of the pathway leading to this compound involve the conversion of (S)-reticuline to (S)-scoulerine, followed by methylation and cyclization to form (S)-canadine. The subsequent N-methylation of (S)-canadine by the enzyme tetrahydroprotoberberine N-methyltransferase (TNMT) yields (S)-N-methylcanadine.[2] This quaternary ammonium ion is then hydroxylated at the C1 position by the cytochrome P450 enzyme CYP82Y1, a critical step that commits the intermediate to the noscapine pathway.[1]

Biosynthetic Pathway of Noscapine from (S)-Canadine

Noscapine_Biosynthesis Canadine (S)-Canadine N_Methylcanadine (S)-N-Methylcanadine (N-Methylcanadium) Canadine->N_Methylcanadine TNMT (N-methylation) Hydroxy_N_Methylcanadine 1-Hydroxy-N-methylcanadine N_Methylcanadine->Hydroxy_N_Methylcanadine CYP82Y1 (Hydroxylation) Noscapine Noscapine Hydroxy_N_Methylcanadine->Noscapine Multiple Steps

Caption: Biosynthesis of Noscapine from (S)-Canadine.

Application Note 2: Substrate for Hofmann Elimination in Structural Elucidation and Synthesis

Quaternary ammonium iodides, such as this compound, are classic substrates for the Hofmann elimination reaction.[3] This reaction involves the treatment of the quaternary ammonium salt with a base, typically silver oxide followed by heating, to induce an E2 elimination, yielding an alkene and a tertiary amine.[4] In the context of complex alkaloids, the Hofmann elimination has historically been a powerful tool for structural elucidation by systematically degrading the molecule into smaller, more easily identifiable fragments.

For this compound, the Hofmann elimination would be expected to open one of the rings of the protoberberine core, leading to a less substituted alkene, in accordance with the Hofmann rule.[4] This transformation can be synthetically useful for accessing novel alkaloid analogs with modified ring systems, which may exhibit unique biological activities.

Hypothetical Hofmann Elimination of this compound

Hofmann_Elimination N_Methylcanadium N-Methylcanadium Iodide Quaternary_Hydroxide Quaternary Ammonium Hydroxide (B78521) N_Methylcanadium->Quaternary_Hydroxide Ag2O, H2O Alkene_Product Alkene Product (Ring-Opened) Quaternary_Hydroxide->Alkene_Product Heat (Δ) Amine_Product Tertiary Amine Quaternary_Hydroxide->Amine_Product Heat (Δ)

Caption: General workflow for the Hofmann Elimination.

Experimental Protocols

Protocol 1: Synthesis of this compound from Canadine

This protocol describes the methylation of canadine to form this compound.

Materials:

  • Canadine

  • Methyl iodide (CH₃I)

  • Anhydrous methanol (B129727)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve canadine (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Add an excess of methyl iodide (3-5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, will often precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold methanol, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Quantitative Data: While specific yield data for the synthesis of this compound is not readily available in the searched literature, similar exhaustive methylation reactions of alkaloids typically proceed in high yield.

ReactantProductReagentsSolventTime (h)Yield (%)
CanadineThis compoundMethyl IodideMethanol24-48Not Reported

Table 1: Synthesis of this compound.

Protocol 2: Hofmann Elimination of this compound (General Procedure)

This protocol provides a general procedure for the Hofmann elimination of a quaternary ammonium iodide like this compound.[5][6]

Materials:

  • This compound

  • Silver oxide (Ag₂O)

  • Water

  • Heating mantle

  • Distillation apparatus

  • Round-bottom flask

Procedure:

  • Prepare an aqueous suspension of this compound in a round-bottom flask.

  • Add freshly prepared silver oxide (Ag₂O) to the suspension. The silver oxide is typically prepared by reacting silver nitrate (B79036) with a base like sodium hydroxide.

  • Stir the mixture vigorously at room temperature for several hours. This step facilitates the exchange of the iodide anion for a hydroxide anion, forming the quaternary ammonium hydroxide in situ. Silver iodide will precipitate as a solid.

  • Filter the mixture to remove the silver iodide precipitate.

  • Gently heat the resulting aqueous solution of the quaternary ammonium hydroxide.

  • As the temperature increases, the elimination reaction will occur, and the volatile alkene product can be collected by distillation. The tertiary amine will remain in the reaction flask.

  • The collected alkene and the remaining tertiary amine can be further purified and characterized.

Quantitative Data: The yields of Hofmann elimination reactions can vary significantly depending on the substrate and reaction conditions. Specific yield data for the Hofmann elimination of this compound is not available in the searched literature.

SubstrateProduct(s)ReagentsConditionsYield (%)
This compoundRing-opened alkene + Tertiary amine1. Ag₂O, H₂O; 2. HeatVariesNot Reported

Table 2: Hofmann Elimination of this compound.

Conclusion

This compound is a valuable chemical entity in the field of natural product synthesis. Its primary recognized role is as a key intermediate in the biosynthesis of the important alkaloid noscapine. Furthermore, as a quaternary ammonium salt, it holds potential for synthetic transformations such as the Hofmann elimination, which can be employed for structural elucidation and the creation of novel alkaloid derivatives. The protocols provided herein offer a foundation for researchers to explore the synthesis and reactivity of this interesting natural product derivative. Further research is warranted to fully elucidate the synthetic utility and potential applications of this compound in the development of new therapeutic agents.

References

Application Notes and Protocols for Cellular Analysis of N-Methylcanadium Iodide's Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcanadium iodide is a complex organoiodide compound that has been identified as a subject of interest for its potential biological activities, including anticancer properties.[1] While specific data on the anticancer effects of this compound is currently limited in published literature, related iodine-containing compounds have demonstrated notable anticancer activity.[2] Studies on molecular iodine (I2) and iodide (I-) have shown that they can induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting potential mechanisms of action for novel iodine-containing therapeutic agents.[3][4][5][6]

These application notes provide a comprehensive suite of protocols for researchers to investigate the potential anticancer effects of this compound on cancer cells in culture. The methodologies described herein are standard, validated assays for assessing cell viability, apoptosis, and cell cycle progression, which are critical for the preclinical evaluation of any potential anticancer compound.

Data Presentation

To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be meticulously recorded and summarized in structured tables. Below are example templates for presenting data obtained from the described protocols.

Table 1: Cell Viability Inhibition by this compound

Cell LineTreatment Duration (hours)This compound Concentration (µM)Percent Inhibition (%)IC50 (µM)
MCF-724.........
48.........
72.........
A54924.........
48.........
72.........
HepG224.........
48.........
72.........

IC50: The half-maximal inhibitory concentration.

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Duration (hours)This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
MCF-724............
48............
A54924............
48............
HepG224............
48............

Table 3: Cell Cycle Analysis of Cells Treated with this compound

Cell LineTreatment Duration (hours)This compound Concentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
MCF-724...............
48...............
A54924...............
48...............
HepG224...............
48...............

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of DNA in a cell correlates with its phase in the cell cycle.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis prep_cells Cancer Cell Culture assay_viability Cell Viability Assay (MTT) prep_cells->assay_viability assay_apoptosis Apoptosis Assay (Annexin V/PI) prep_cells->assay_apoptosis assay_cellcycle Cell Cycle Analysis (PI Staining) prep_cells->assay_cellcycle prep_compound Prepare N-Methylcanadium iodide solutions prep_compound->assay_viability prep_compound->assay_apoptosis prep_compound->assay_cellcycle analysis_ic50 Determine IC50 assay_viability->analysis_ic50 analysis_apoptosis Quantify Apoptotic Cells assay_apoptosis->analysis_apoptosis analysis_cellcycle Analyze Cell Cycle Distribution assay_cellcycle->analysis_cellcycle

Caption: Workflow for assessing the anticancer effects of this compound.

Potential Signaling Pathway for Iodine-Induced Apoptosis

Based on studies of related iodine compounds, a potential mechanism of action for this compound could involve the induction of apoptosis through the mitochondrial pathway.

G compound This compound ros ↑ Reactive Oxygen Species (ROS) compound->ros bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential mitochondria-mediated apoptotic pathway induced by this compound.

References

N-Methylcanadium Iodide: A Versatile Precursor for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Methylcanadium iodide, a quaternary ammonium (B1175870) salt derived from the natural alkaloid canadine (B1168894) (also known as tetrahydroberberine), is emerging as a valuable and reactive precursor in the synthesis of complex molecular architectures. Its activated N-methyl group makes it an excellent electrophile for nucleophilic substitution reactions, providing a strategic tool for the introduction of methyl groups and the construction of intricate heterocyclic systems. This document provides detailed application notes, experimental protocols, and key data associated with the use of this compound in synthetic chemistry.

Physicochemical Properties and Data

This compound is a structurally complex organoiodide compound.[1] Key physicochemical data are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₁H₂₄INO₄[1]
Molecular Weight 481.3 g/mol [1]
CAS Number 100176-93-0[1]
Appearance Solid[1]
Purity ≥95% (typically by HPLC)[1]
Solubility Soluble in methanol (B129727) and DMSO
Storage -20°C[1]

Synthesis of this compound

The preparation of this compound is typically achieved through the direct N-methylation of canadine. Canadine itself can be isolated from various plant sources, including species from the Zanthoxylum and Corydalis genera. The methylation reaction proceeds via a standard SN2 mechanism.

Experimental Protocol: Synthesis of this compound from Canadine

This protocol outlines the synthesis of this compound from its precursor, canadine.

Materials:

  • Canadine (tetrahydroberberine)

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Deionized water

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add canadine (1.0 equivalent).

  • Add anhydrous DMF to dissolve the canadine.

  • To the stirred solution, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 70°C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate three times.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Application in Complex Molecule Synthesis: The Mavacuran Alkaloids

A practical application of this type of precursor is demonstrated in the total synthesis of C-mavacurine, a member of the complex mavacuran family of alkaloids. In this synthesis, the tertiary amine of the normavacurine core is methylated using methyl iodide to produce the corresponding quaternary iodide salt, (±)-C-mavacurine iodide.[2] This reaction highlights the utility of N-alkylation in the late-stage functionalization of complex molecules.

Experimental Protocol: Synthesis of (±)-C-Mavacurine Iodide from (±)-Normavacurine

This protocol is adapted from the synthetic route reported by Mauger, A., et al. (2023).

Materials:

  • (±)-Normavacurine

  • Methyl iodide (MeI)

  • Methanol (MeOH)

Procedure:

  • Dissolve (±)-normavacurine (1.0 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add methyl iodide (excess, ~5-10 equivalents) to the solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude (±)-C-mavacurine iodide.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Reaction Data
ReactantProductReagents and ConditionsYieldReference
(±)-Normavacurine(±)-C-Mavacurine IodideMeI, MeOH, 0°C to r.t.60%[2]

Reaction Mechanisms and Workflows

The reactivity of this compound is dominated by nucleophilic substitution at the N-methyl group. The iodide ion is an excellent leaving group, facilitating the attack of a wide range of nucleophiles.

General Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the natural product precursor to the synthesis of more complex molecules using this compound.

G cluster_0 Synthesis of Precursor cluster_1 Application in Synthesis Canadine Canadine (from natural source) NMI N-Methylcanadium Iodide Canadine->NMI  Methylation  (MeI, K₂CO₃) Complex_Molecule Complex Molecule (Nu-CH₃ adduct) NMI->Complex_Molecule Nucleophile Nucleophile (Nu⁻) Nucleophile->Complex_Molecule  SN2 Reaction G Canadine Canadine (Inactive Precursor) NMI This compound (Activated Electrophile) Canadine->NMI Methylation (Activation) Nucleophilic_Attack Nucleophilic Attack NMI->Nucleophilic_Attack Presence of Nucleophile New_Bond New C-Nu Bond Formation Nucleophilic_Attack->New_Bond SN2 Displacement

References

Application Note: Studying the Kinetics and Mechanism of S(_N)2 Reactions Using N-Methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note provides a detailed experimental framework for studying the kinetics and mechanism of bimolecular nucleophilic substitution (S(_N)2) reactions. While the requested substrate "N-Methylcanadium iodide" is not a recognized chemical compound, this document will focus on a closely related and well-studied analogue: N-methylpyridinium iodide . This quaternary ammonium (B1175870) salt serves as an excellent model substrate for investigating S(_N)2 reactions due to its activated electrophilic center and the presence of iodide, an excellent leaving group.[1][2][3]

The S(_N)2 reaction is a fundamental process in organic chemistry, characterized by a concerted mechanism where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously.[1][4] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics.[1][5] Understanding the factors that influence S(_N)2 reactions—such as substrate structure, nucleophile strength, leaving group ability, and solvent effects—is crucial for synthetic chemistry and drug development.

This document outlines protocols for conducting the reaction of N-methylpyridinium iodide with a nucleophile, methods for monitoring its progress, and approaches for analyzing the kinetic data.

Core Principles of the S(_N)2 Reaction

The S(_N)2 reaction of N-methylpyridinium iodide involves the attack of a nucleophile (Nu

^-
) on the methyl group. The nitrogen atom of the pyridine (B92270) ring acts as a potent electron-withdrawing group, rendering the methyl carbon highly electrophilic. The reaction proceeds through a trigonal bipyramidal transition state, leading to the formation of a new bond between the nucleophile and the methyl carbon, and the displacement of pyridine.[6]

Key Factors Influencing the Reaction:

  • Substrate: The methyl group on N-methylpyridinium iodide is sterically unhindered, making it an ideal substrate for S(_N)2 reactions.[7]

  • Nucleophile: Strong nucleophiles are required for an efficient S(_N)2 reaction.[1] The strength of the nucleophile directly impacts the reaction rate.

  • Leaving Group: Iodide is an excellent leaving group because it is a weak base, which stabilizes the negative charge that develops as the C-I bond breaks.[2][3]

  • Solvent: Polar aprotic solvents, such as acetone (B3395972) or acetonitrile (B52724), are ideal for S(_N)2 reactions as they solvate the cation but not the nucleophile, enhancing its reactivity.[6][7]

Experimental Protocols

This section details the protocols for studying the reaction between N-methylpyridinium iodide and a model nucleophile, sodium thiophenoxide.

Protocol 2.1: General Reaction Setup

Objective: To react N-methylpyridinium iodide with sodium thiophenoxide and monitor the reaction progress.

Materials:

  • N-methylpyridinium iodide (Substrate)

  • Thiophenol (Nucleophile precursor)

  • Sodium hydroxide (B78521) (Base)

  • Acetonitrile (Anhydrous, polar aprotic solvent)

  • Round-bottom flask with magnetic stirrer

  • Syringes for sample extraction

  • Thermostated reaction block or water bath

  • NMR tubes, GC vials

  • Deuterated chloroform (B151607) (CDCl(_3)) for NMR analysis

Procedure:

  • Nucleophile Preparation: In a dry, inert atmosphere (e.g., under nitrogen), prepare a 0.1 M solution of sodium thiophenoxide in anhydrous acetonitrile by reacting equimolar amounts of thiophenol and sodium hydroxide.

  • Reaction Initiation: In a 50 mL round-bottom flask maintained at a constant temperature (e.g., 25°C), add 20 mL of a 0.05 M solution of N-methylpyridinium iodide in anhydrous acetonitrile.

  • Allow the substrate solution to thermally equilibrate for 15 minutes.

  • Initiate the reaction by adding 20 mL of the 0.05 M sodium thiophenoxide solution to the flask with vigorous stirring. This creates a 1:1 molar ratio with initial concentrations of 0.025 M for both reactants.

  • Start a timer immediately upon addition.

  • Reaction Monitoring: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

  • Immediately quench the aliquot by diluting it in a known volume of cold solvent to stop the reaction.

  • Prepare the quenched samples for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).[8]

Protocol 2.2: Kinetic Analysis by 1^11 H NMR Spectroscopy

Objective: To determine the reaction rate by monitoring the change in concentration of reactants and products over time.

Procedure:

  • For each time point, prepare an NMR sample by adding a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the quenched aliquot and dissolving in CDCl(_3).

  • Acquire the

    1^11
    H NMR spectrum for each sample.

  • Identify the characteristic peaks for the N-methyl protons of the reactant (N-methylpyridinium iodide, typically around (\delta) 4.5-4.8 ppm) and the S-methyl protons of the product (methyl phenyl sulfide, typically around (\delta) 2.5 ppm).

  • Integrate the area of the reactant's N-methyl peak relative to the internal standard's peak at each time point.

  • Calculate the concentration of N-methylpyridinium iodide at each time point using the relative integration values.

  • Plot the natural logarithm of the concentration of N-methylpyridinium iodide versus time. A linear plot indicates a pseudo-first-order reaction (if one reactant is in large excess) or allows for the calculation of the second-order rate constant.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Reaction Conditions for Kinetic Runs

Run [N-Methylpyridinium Iodide] (M) [Sodium Thiophenoxide] (M) Solvent Temperature (°C)
1 0.025 0.025 Acetonitrile 25
2 0.050 0.025 Acetonitrile 25
3 0.025 0.050 Acetonitrile 25
4 0.025 0.025 Acetone 25

| 5 | 0.025 | 0.025 | Acetonitrile | 35 |

Table 2: Representative Kinetic Data (Run 1)

Time (min) [N-Methylpyridinium Iodide] (M) ln([Reactant])
0 0.0250 -3.689
5 0.0215 -3.840
15 0.0163 -4.117
30 0.0118 -4.440
60 0.0069 -4.976

| 120 | 0.0024 | -6.032 |

Table 3: Spectroscopic Data for Reactants and Products | Compound |

1^11
H NMR Chemical Shift ((\delta), ppm) | Key IR Absorptions (cm
1^{-1}−1
) | | :--- | :--- | :--- | | N-Methylpyridinium Iodide | ~9.1 (d, H-2,6), ~8.6 (t, H-4), ~8.2 (t, H-3,5), ~4.7 (s, N-CH(_3)) | 3050 (Ar C-H), 1630 (C=N), 1485 (Ar C=C) | | Methyl Phenyl Sulfide | ~7.4-7.2 (m, Ar-H), ~2.5 (s, S-CH(_3)) | 3060 (Ar C-H), 1580 (Ar C=C), 690 (C-S) |

Visualizations

Signaling Pathway Diagram

SN2_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Nu Nucleophile (Nu⁻) TS Trigonal Bipyramidal Transition State Nu->TS Backside Attack Substrate N-Methylpyridinium Iodide Substrate->TS Product Methylated Nucleophile (Nu-CH₃) TS->Product Bond Formation LG Leaving Group (Pyridine) TS->LG Bond Cleavage experimental_workflow prep 1. Reagent Preparation - Substrate Solution (0.05 M) - Nucleophile Solution (0.05 M) react 2. Reaction Initiation - Mix reactants at constant T - Start timer prep->react sample 3. Aliquot Sampling - Withdraw samples at t = 0, 5, 15... react->sample quench 4. Quenching - Dilute aliquot in cold solvent sample->quench analysis 5. Instrumental Analysis - ¹H NMR Spectroscopy - Gas Chromatography quench->analysis data 6. Data Processing - Calculate concentrations - Determine rate constant analysis->data

References

Application Notes and Protocols: The Role of N-Methylcanadine Iodide in Elucidating Protoberberine Alkaloid Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N-methylcanadine iodide, a quaternary protoberberine alkaloid, and its significance in the study of protoberberine alkaloid functions. While direct functional studies on N-methylcanadine iodide are limited, its well-established role as a key intermediate in the biosynthesis of the anticancer agent noscapine (B1679977) provides a valuable model for understanding the enzymatic processing of protoberberine alkaloids.

Introduction to N-Methylcanadine

N-methylcanadine is a quaternary protoberberine alkaloid and a crucial biosynthetic precursor to the phthalideisoquinoline alkaloid, noscapine.[1] Although the user's query referred to N-Methylcanadium iodide, the correct nomenclature for this compound is N-methylcanadine, typically used as an iodide salt for research purposes. The study of N-methylcanadine's enzymatic conversion provides significant insights into the mechanisms of action of enzymes involved in protoberberine alkaloid metabolism.

Key Application: A Substrate for Noscapine Biosynthesis

The primary application of N-methylcanadine in research is as a substrate to study the initial and rate-limiting step in its conversion to noscapine, a reaction catalyzed by the cytochrome P450 enzyme, N-methylcanadine 1-hydroxylase (CYP82Y1).[2][3] This enzymatic transformation is a critical control point in the biosynthesis of noscapine and serves as an excellent system for investigating the structure-function relationships of enzymes that modify the protoberberine scaffold.

Quantitative Data

Table 1: Steady-State Enzyme Kinetics of Opium Poppy CYP82Y1 with (R,S)-N-methylcanadine as a Substrate [2][3]

ParameterValue
Km19.5 µM
Vmax98 pmol min-1 mg-1 total protein
kcat (estimated)~5 min-1

Data obtained from in vitro assays using microsomal fractions of S. cerevisiae expressing recombinant CYP82Y1.

Signaling Pathway

The biosynthetic pathway from N-methylcanadine to noscapine involves a series of enzymatic modifications of the protoberberine core. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing noscapine and related compounds.

Noscapine_Biosynthesis cluster_enzymes Enzymes N_methylcanadine N-Methylcanadine Hydroxy_N_methylcanadine 1-Hydroxy-N-methylcanadine N_methylcanadine->Hydroxy_N_methylcanadine CYP82Y1 Dihydroxy_N_methylcanadine 1,13-Dihydroxy-N-methylcanadine Hydroxy_N_methylcanadine->Dihydroxy_N_methylcanadine CYP82X2 Acetyl_N_methylcanadine 1-Hydroxy-13-O-acetyl- N-methylcanadine Dihydroxy_N_methylcanadine->Acetyl_N_methylcanadine AT1 Dihydroxy_acetyl_N_methylcanadine 1,8-Dihydroxy-13-O-acetyl- N-methylcanadine Acetyl_N_methylcanadine->Dihydroxy_acetyl_N_methylcanadine CYP82X1 Desmethyl_acetylpapaveroxine 4'-O-Desmethyl-3-O- acetylpapaveroxine Dihydroxy_acetyl_N_methylcanadine->Desmethyl_acetylpapaveroxine Spontaneous rearrangement Narcotoline_hemiacetal Narcotoline hemiacetal Desmethyl_acetylpapaveroxine->Narcotoline_hemiacetal CXE1 Noscapine Noscapine Narcotoline_hemiacetal->Noscapine NOS (SDR1) CYP82Y1 N-Methylcanadine 1-Hydroxylase CYP82X2 1-Hydroxy-N-methylcanadine 13-Hydroxylase AT1 1,13-Dihydroxy-N-methylcanadine 13-O-Acetyltransferase CYP82X1 1-Hydroxy-13-O-acetyl-N-methylcanadine 8-Hydroxylase CXE1 3-O-Acetylpapaveroxine Carboxylesterase NOS Noscapine Synthase

Caption: Biosynthetic pathway of noscapine from N-methylcanadine.

Experimental Protocols

While specific protocols for studying the direct functional effects of N-methylcanadine iodide are not well-documented, researchers can adapt general protocols used for other protoberberine alkaloids. Below are example protocols that could be used to investigate the potential biological activities of N-methylcanadine iodide.

This protocol is a general method to assess the cytotoxic effects of a compound on cancer cell lines.[4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-methylcanadine iodide against a cancer cell line.

Materials:

  • N-methylcanadine iodide

  • Cancer cell line (e.g., HeLa, MCF-7)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of N-methylcanadine iodide in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing different concentrations of N-methylcanadine iodide. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

This protocol describes how to measure the activity of CYP82Y1 and could be adapted to screen for inhibitors.[3]

Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of CYP82Y1 using N-methylcanadine as a substrate.

Materials:

  • Microsomal preparation containing recombinant CYP82Y1

  • N-methylcanadine iodide

  • NADPH

  • HEPES buffer (pH 7.5)

  • Test compound (potential inhibitor)

  • LC-MS/MS system for product quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, the microsomal preparation of CYP82Y1, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a solution of N-methylcanadine and NADPH. The final concentrations should be around the Km for N-methylcanadine and a saturating concentration for NADPH.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) or methanol).

  • Product Quantification: Centrifuge the mixture to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the product, 1-hydroxy-N-methylcanadine.

  • Data Analysis: Calculate the rate of product formation for each concentration of the test compound. Determine the IC50 value by plotting the percentage of enzyme activity against the log of the inhibitor concentration.

Experimental Workflow Visualization

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_enzyme Enzyme Inhibition Assay (CYP82Y1) Cell_Seeding Seed Cancer Cells Treatment Treat with N-Methylcanadine Iodide Cell_Seeding->Treatment Incubation_48h Incubate for 48h Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation Prepare_Reaction_Mix Prepare Reaction Mix (Enzyme, Buffer, Inhibitor) Pre_incubation Pre-incubate at 30°C Prepare_Reaction_Mix->Pre_incubation Initiate_Reaction Add Substrate (N-Methylcanadine) and NADPH Pre_incubation->Initiate_Reaction Incubate_30min Incubate for 30 min Initiate_Reaction->Incubate_30min Quench_Reaction Stop Reaction Incubate_30min->Quench_Reaction LCMS_Analysis Analyze Product by LC-MS/MS Quench_Reaction->LCMS_Analysis Inhibition_Calculation Calculate % Inhibition LCMS_Analysis->Inhibition_Calculation

References

Troubleshooting & Optimization

How to improve the solubility of N-Methylcanadium iodide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylcanadium iodide. Our aim is to help you overcome common solubility challenges in aqueous buffers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the dissolution of N--Methylcanadium iodide in your experiments.

Q1: My this compound is not dissolving in my aqueous buffer at the desired concentration.

A1: This is a common challenge. Several factors can influence the solubility of this compound. Here are a series of steps to troubleshoot this issue:

  • Verify the Purity of the Compound: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of this compound.

  • Adjust the pH of the Buffer: The solubility of organic salts can be pH-dependent. Although quaternary ammonium (B1175870) salts are permanently charged and their solubility is generally pH-independent, the overall formulation's pH can influence interactions.[1][2] Experimentally determine the optimal pH for your specific buffer system.

  • Increase the Temperature: For most solid solutes, solubility increases with temperature.[3][4][5] Gentle warming and stirring of the solution can aid dissolution. However, be cautious of potential degradation at elevated temperatures.

  • Incorporate a Co-solvent: The addition of a water-miscible organic solvent can significantly enhance the solubility of organic compounds.

    • Recommended Co-solvents: Consider using Dimethyl Sulfoxide (DMSO) or Methanol, as this compound is known to be soluble in these solvents.[6][7]

    • Protocol: Start by preparing a concentrated stock solution of this compound in your chosen co-solvent. Then, add this stock solution dropwise to your aqueous buffer while stirring vigorously to avoid precipitation.

Q2: After initial dissolution, my this compound precipitates out of solution over time.

A2: This indicates that the solution is likely supersaturated and thermodynamically unstable. Here are some strategies to prevent precipitation:

  • Optimize the Co-solvent Concentration: You may need to increase the percentage of the organic co-solvent in your final buffer solution to maintain solubility.

  • Employ Solubilizing Agents: The use of surfactants or cyclodextrins can help to stabilize the compound in solution.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be effective.

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for encapsulating and solubilizing organic molecules.

  • Store at an Appropriate Temperature: Changes in temperature during storage can cause precipitation. Determine the optimal storage temperature for your final solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common aqueous buffers?

Q2: Are there any known incompatibilities with common buffer components?

A2: There are no widely reported incompatibilities. However, it is always good practice to perform a small-scale compatibility study with your specific buffer components before preparing a large batch.

Q3: How does the ionic strength of the buffer affect solubility?

A3: The effect of ionic strength on the solubility of organic salts can be complex. In some cases, increasing ionic strength can decrease solubility due to the "salting-out" effect. Conversely, for some sparingly soluble salts, an increase in ionic strength can lead to a slight increase in solubility. It is advisable to test a range of ionic strengths to find the optimal condition for your application.

Data Summary

The following table summarizes the expected qualitative effects of various factors on the solubility of this compound in aqueous buffers, based on general principles of organic salt solubility.

FactorExpected Effect on SolubilityNotes
pH Adjustment Generally minimal effect for quaternary saltsThe positive charge on the nitrogen atom is permanent and not dependent on pH.[1]
Temperature Increase IncreaseMost solids exhibit increased solubility at higher temperatures.[3][4][5] Monitor for compound stability.
Addition of Co-solvents (e.g., DMSO, Methanol) Significant IncreaseThis compound is reported to be soluble in these organic solvents.[7]
Addition of Surfactants (e.g., Tween® 80) IncreaseSurfactants can form micelles that encapsulate and solubilize hydrophobic compounds.
Addition of Cyclodextrins (e.g., HP-β-CD) IncreaseCyclodextrins can form inclusion complexes with organic molecules, enhancing their solubility.
Increased Ionic Strength VariableMay increase or decrease solubility depending on the specific salt and buffer composition.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

  • Objective: To prepare a concentrated stock solution of this compound in an organic co-solvent.

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO) or Methanol

    • Vortex mixer

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound into a sterile microcentrifuge tube.

    • Add the required volume of DMSO or Methanol to achieve the target concentration.

    • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at an appropriate temperature (typically -20°C for long-term storage).

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Objective: To prepare a dilute working solution of this compound in an aqueous buffer from a concentrated stock solution.

  • Materials:

    • Concentrated stock solution of this compound

    • Desired aqueous buffer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Place the desired volume of aqueous buffer into a sterile container with a magnetic stir bar.

    • Begin stirring the buffer at a moderate speed.

    • Slowly add the required volume of the concentrated stock solution dropwise to the stirring buffer.

    • Continue stirring for at least 15 minutes to ensure homogeneity.

    • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, consider increasing the co-solvent percentage or using a solubilizing agent as described in the troubleshooting section.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_cosolvent Add Co-solvent (DMSO/Methanol) weigh->add_cosolvent dissolve Vortex/Warm to Dissolve add_cosolvent->dissolve store Store Stock Solution dissolve->store add_stock Add Stock Solution to Buffer store->add_stock Use Stock buffer Prepare Aqueous Buffer buffer->add_stock stir Stir to Homogenize add_stock->stir inspect Inspect for Precipitation stir->inspect

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Issue: Poor Solubility check_purity Verify Compound Purity start->check_purity precipitation Issue: Precipitation Over Time adjust_ph Adjust Buffer pH check_purity->adjust_ph increase_temp Increase Temperature adjust_ph->increase_temp use_cosolvent Use Co-solvent (DMSO/Methanol) increase_temp->use_cosolvent success Solubility Improved use_cosolvent->success optimize_cosolvent Optimize Co-solvent % precipitation->optimize_cosolvent add_surfactant Add Surfactant optimize_cosolvent->add_surfactant add_cyclodextrin Add Cyclodextrin add_surfactant->add_cyclodextrin add_cyclodextrin->success

Caption: Troubleshooting logic for this compound solubility issues.

References

Common impurities in N-Methylcanadium iodide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of N-Methylcanadium Iodide

Disclaimer: The chemical "this compound" is not a recognized compound in scientific literature. This guide will use Methylammonium Iodide (CH₃NH₃I or MAI) as a representative example due to its structural similarity (an N-methylated organic iodide salt) and the extensive documentation of its synthesis and purification. The principles, impurities, and troubleshooting steps described here are broadly applicable to the synthesis of similar organic halide salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Methylammonium Iodide (MAI)?

A1: During the synthesis of MAI from methylamine (B109427) and hydroiodic acid (HI), several impurities can arise. These include unreacted starting materials, byproducts from side reactions or degradation, and residual solvents. The most significant impurities are often residual iodine (I₂) or triiodide (I₃⁻), which result from the oxidation of iodide and are responsible for the common yellow or brown discoloration of the crude product. Other impurities can include water, unreacted methylamine or HI, and solvents used during synthesis and purification like ethanol (B145695) or diethyl ether.[1]

Q2: My final MAI product is yellow/brown instead of pure white. What causes this and how can I fix it?

A2: A yellow to brown color in your MAI product is almost always due to the presence of molecular iodine (I₂) or triiodide ions (I₃⁻).[2][3] This can happen if the hydroiodic acid starting material has degraded or if oxidation occurs during the reaction or workup.

Troubleshooting:

  • Washing: The first and simplest method is to wash the crystalline powder thoroughly with a solvent in which MAI is poorly soluble but iodine has some solubility, such as cold diethyl ether.[4]

  • Recrystallization: The most effective method is recrystallization. Dissolving the crude MAI in a minimal amount of a suitable solvent (like hot ethanol) and then inducing precipitation by adding an anti-solvent (like diethyl ether) will leave the iodine impurities behind in the solution, yielding pure white crystals.[5][6]

  • Chemical Reduction: In some work-up procedures, a small amount of a reducing agent like sodium thiosulfate (B1220275) can be used to convert the colored I₂ back to colorless I⁻ ions.[7] However, this can introduce other impurities if not done carefully. A patented method suggests using an alkaline environment (an organic amine in alcohol) during recrystallization to promote the disproportionation of I₂ into iodide ions.[3]

Q3: How do I know if my synthesized MAI is pure?

A3: Purity can be assessed through several analytical techniques:

  • Visual Inspection: High-purity MAI should be a white crystalline powder. Any yellow or brown tint indicates iodine contamination.[4]

  • UV-Visible Spectroscopy: A solution of the MAI can be analyzed for the characteristic absorbance peaks of I₂ or I₃⁻ to quantify the level of this impurity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities or residual solvents.

  • X-Ray Diffraction (XRD): For crystalline materials, XRD can confirm the correct crystal phase and high crystallinity, which is indicative of purity.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of Methylammonium Iodide (MAI).

Observed Issue Potential Cause(s) Recommended Action(s)
Product is yellow, brown, or pink. Presence of iodine (I₂) or triiodide (I₃⁻) impurities due to oxidation.1. Wash the solid product with cold diethyl ether. 2. Perform recrystallization from an ethanol/diethyl ether solvent system.[4][5] 3. For persistent color, consider recrystallizing from an alcohol solution containing a small amount of an organic amine under a nitrogen atmosphere.[3]
Low yield of final product. 1. Incomplete reaction. 2. Loss of product during washing or recrystallization (e.g., using too much solvent).1. Ensure stoichiometric amounts of starting materials and sufficient reaction time. 2. During recrystallization, use a minimal amount of the hot solvent to dissolve the product. Cool the solution thoroughly before filtering to maximize precipitation.
Product is oily or sticky, not a crystalline solid. 1. Presence of excess water or residual solvent. 2. Unreacted starting materials (liquid methylamine solution or aqueous HI).1. Ensure the product is dried thoroughly under vacuum for an extended period (e.g., 12-24 hours).[3][5] 2. Wash the crude product thoroughly to remove unreacted, soluble starting materials before final drying.
Final product degrades or changes color over time. Instability due to exposure to moisture, light, or heat.[2][9][10]Store the purified MAI in a desiccator or glovebox, protected from light and humidity.

Experimental Protocols

Protocol 1: Synthesis of Methylammonium Iodide (MAI)

This protocol is a common method for synthesizing MAI in a laboratory setting.[4][5]

Materials:

  • Methylamine solution (e.g., 33 wt. % in ethanol or 40% in methanol)

  • Hydroiodic acid (HI, e.g., 57 wt. % in water)

  • Ethanol (absolute)

  • Diethyl ether (anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • In a round-bottom flask placed in an ice bath, add the methylamine solution and begin stirring.

  • Slowly add a stoichiometric amount of hydroiodic acid dropwise to the stirring methylamine solution. This reaction is exothermic, and maintaining a low temperature (0 °C) is crucial.

  • After the addition is complete, continue stirring the solution in the ice bath for an additional 2 hours to ensure the reaction goes to completion.

  • Remove the solvent from the resulting solution using a rotary evaporator at a moderately elevated temperature (e.g., 50-60 °C) until a solid or viscous crude product is obtained.

Protocol 2: Purification of MAI by Recrystallization

This is the most critical step for obtaining high-purity, white crystalline MAI.[5][6]

Procedure:

  • Take the crude MAI solid obtained from the synthesis and dissolve it in a minimal amount of hot absolute ethanol (e.g., heated to ~60-70 °C).

  • Once the solid is completely dissolved, slowly add anhydrous diethyl ether to the hot solution while stirring until the solution becomes cloudy and a precipitate begins to form.

  • Stop adding diethyl ether and allow the flask to cool to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the white crystals by vacuum filtration.

  • Wash the collected crystals several times with small portions of cold diethyl ether to remove any remaining soluble impurities.

  • Dry the final product under vacuum for at least 12 hours to remove all residual solvents. The result should be a pure white, crystalline powder.[3]

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision process.

G cluster_workflow MAI Synthesis Workflow Reactants Reactants (Methylamine, HI) Reaction Acid-Base Reaction (0°C, 2 hours) Reactants->Reaction Evaporation Solvent Removal (Rotary Evaporator) Reaction->Evaporation Crude Crude MAI Product (Often yellow/brown) Evaporation->Crude Recrystallization Recrystallization (Ethanol/Diethyl Ether) Crude->Recrystallization Pure Pure White MAI (Dried under vacuum) Recrystallization->Pure

Caption: A typical experimental workflow for the synthesis and purification of Methylammonium Iodide (MAI).

G Start Product is not white Impurity Iodine (I₂) or Triiodide (I₃⁻) impurity? Start->Impurity Action1 Wash with Diethyl Ether Impurity->Action1 Yes Fail Re-evaluate starting materials Impurity->Fail No, other issue Check1 Is it white now? Action1->Check1 Action2 Perform Recrystallization Check1->Action2 No Result Pure White Product Check1->Result Yes Action2->Result

Caption: Troubleshooting guide for purifying discolored Methylammonium Iodide (MAI).

References

N-Methylcanadium iodide stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is intended for experienced researchers, scientists, and drug development professionals. N-Methylpyridinium iodide and its derivatives are research chemicals and should be handled with appropriate safety precautions. This guide is based on available data for N-Methylpyridinium iodide as a representative compound due to the inability to identify "N-Methylcanadium iodide."

Frequently Asked Questions (FAQs)

Q1: My N-Methylpyridinium iodide has changed color from white/pale yellow to a darker yellow/brown. Is it still usable?

A1: A significant color change is a visual indicator of potential degradation. N-Methylpyridinium iodide is susceptible to degradation, particularly when exposed to light, moisture, and elevated temperatures. The appearance of a dark yellow or brown color suggests the formation of impurities which may interfere with your experiments. It is highly recommended to perform a quality control check (see Experimental Protocols section) to assess the purity before use. For critical applications, using a fresh, unopened batch is advisable.

Q2: I've noticed a decrease in the yield of my reaction where N-Methylpyridinium iodide is a key reagent. Could this be related to its stability?

A2: Yes, a decline in reaction yield is a common consequence of using degraded N-Methylpyridinium iodide. The active pyridinium (B92312) salt can decompose over time, reducing its effective concentration in your reaction. This is particularly true for moisture-sensitive reactions. We recommend verifying the purity of your reagent and ensuring it has been stored under the correct conditions.

Q3: What are the optimal long-term storage conditions for N-Methylpyridinium iodide?

A3: To ensure the long-term stability of N-Methylpyridinium iodide, it should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] Many suppliers recommend storage at room temperature under an inert atmosphere.[3] For extended periods, refrigeration (2-8°C) can further slow down potential degradation, especially for high-purity grades.[2] It is crucial to prevent moisture ingress as the compound is hygroscopic.[4]

Q4: Is N-Methylpyridinium iodide sensitive to air or moisture?

A4: Yes, N-Methylpyridinium iodide is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This can lead to hydrolysis and degradation. It is also sensitive to oxidation. Therefore, it is best handled and stored under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment.[1]

Q5: What are the primary degradation products of N-Methylpyridinium iodide?

A5: The degradation of N-Methylpyridinium iodide can occur through several pathways. One common pathway involves the nucleophilic attack of the iodide anion on the methyl group, leading to the formation of methyl iodide and pyridine.[6] This process can be accelerated by heat and the presence of nucleophiles. Other degradation pathways may involve reactions with atmospheric water or oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of N-Methylpyridinium iodide leading to variable reagent purity.1. Perform a quality control check (e.g., NMR, melting point) on the stored reagent. 2. Use a fresh, unopened container of N-Methylpyridinium iodide. 3. Ensure consistent and proper storage conditions for all batches.
Low reaction yields Reduced concentration of the active pyridinium salt due to decomposition.1. Verify the purity of the N-Methylpyridinium iodide. 2. Consider using a freshly opened bottle for the reaction. 3. Ensure the reaction solvent is anhydrous, as moisture can accelerate degradation.
Formation of unexpected byproducts Impurities from degraded N-Methylpyridinium iodide participating in side reactions.1. Characterize the byproducts to understand the side reactions. 2. Purify the N-Methylpyridinium iodide before use if significant degradation is suspected. 3. Source a higher purity grade of the reagent.
Physical changes in the solid (clumping, discoloration) Absorption of moisture and subsequent chemical degradation.1. Discard the reagent if significant clumping or discoloration is observed. 2. Store the reagent in a desiccator or glovebox to minimize moisture exposure. 3. Ensure the container is tightly sealed after each use.

Experimental Protocols

Protocol 1: Quality Control of N-Methylpyridinium Iodide via ¹H NMR Spectroscopy

Objective: To assess the purity of N-Methylpyridinium iodide and detect the presence of common degradation products like pyridine.

Materials:

  • N-Methylpyridinium iodide sample

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer

Methodology:

  • Accurately weigh approximately 5-10 mg of the N-Methylpyridinium iodide sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • N-Methylpyridinium iodide: Look for the characteristic peaks of the pyridinium protons and the N-methyl protons. The chemical shifts will be solvent-dependent.

    • Pyridine (impurity): The presence of pyridine, a potential degradation product, will show a distinct set of aromatic proton signals at a different chemical shift compared to the pyridinium protons.

    • Methyl iodide (impurity): A singlet corresponding to the methyl protons of methyl iodide may be observed.

    • Water (impurity): A broad singlet will indicate the presence of water.

  • Integrate the peaks corresponding to the compound and the impurities to estimate the relative purity.

Visualizations

Start Start Inconsistent_Results Inconsistent Experimental Results? Start->Inconsistent_Results Check_Storage Verify Storage Conditions (Cool, Dry, Dark) Inconsistent_Results->Check_Storage Yes Stop Review Protocol/ Reagent Source Inconsistent_Results->Stop No QC_Check Perform Quality Control (e.g., NMR, Melting Point) Check_Storage->QC_Check Purity_OK Purity Acceptable? QC_Check->Purity_OK Use_New_Batch Use a Fresh Batch of Reagent Purity_OK->Use_New_Batch No Proceed Proceed with Experiment Purity_OK->Proceed Yes Use_New_Batch->QC_Check

Caption: Troubleshooting workflow for inconsistent experimental results.

cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products NMPI N-Methylpyridinium Iodide Pyridine Pyridine NMPI->Pyridine SN2 attack by I⁻ Methyl_Iodide Methyl Iodide NMPI->Methyl_Iodide SN2 attack by I⁻ Heat Heat Heat->Pyridine Light Light Light->Pyridine Moisture Moisture Other Other Impurities Moisture->Other

Caption: Simplified degradation pathway of N-Methylpyridinium Iodide.

References

Overcoming poor cell permeability of N-Methylcanadium iodide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with N-Methylcanadium iodide in cell-based assays, particularly concerning its poor cell permeability.

Troubleshooting Guide: Overcoming Poor Cell Permeability

Challenges with this compound in cell-based assays often stem from its chemical nature as a quaternary isoquinoline (B145761) alkaloid, which can limit its ability to cross cell membranes.[1] This guide offers strategies to enhance its cellular uptake and obtain reliable experimental results.

Issue 1: Low or No Detectable Signal in Intracellular Assays

This is a primary indicator of poor cell permeability. If this compound is not entering the cells, it cannot interact with its intracellular targets, resulting in a weak or absent signal.

Possible Solutions & Experimental Protocols:

  • Transient Membrane Permeabilization: The use of mild permeabilizing agents can temporarily increase membrane porosity, allowing this compound to enter the cell.

    Experimental Protocol: Saponin (B1150181) Permeabilization

    • Cell Preparation: Plate cells at the desired density and allow them to adhere overnight.

    • Wash: Gently wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).

    • Permeabilization: Incubate the cells with a low concentration of saponin (e.g., 0.01% - 0.05% w/v) in PBS or serum-free media for a short duration (e.g., 5-10 minutes) at 37°C. Note: The optimal concentration and incubation time should be determined empirically for each cell line to ensure minimal cytotoxicity.

    • Treatment: Remove the saponin solution and immediately add the media containing this compound.

    • Assay: Proceed with your specific assay protocol.

    • Controls: Include a vehicle control (no this compound) and a positive control for your assay, if available. A control with saponin treatment alone should also be included to assess its impact on the assay endpoint.

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can facilitate its entry into cells via membrane fusion or endocytosis.[2] This is a common strategy to improve the bioavailability of various drugs.[2]

    Experimental Protocol: Liposomal Delivery

    • Preparation of this compound-Loaded Liposomes: This typically involves methods like thin-film hydration, sonication, or extrusion. The lipid composition can be tailored to optimize encapsulation efficiency and cellular uptake. A common formulation includes a mixture of phospholipids (B1166683) (e.g., phosphatidylcholine) and cholesterol.

    • Cell Treatment: Add the liposomal this compound suspension to the cell culture medium.

    • Incubation: Incubate for the desired period. The kinetics of uptake will differ from that of the free compound.

    • Assay: Perform the assay as planned.

    • Controls: Include empty liposomes (vehicle control) to account for any effects of the liposomes themselves on the cells.

  • Nanoparticle-Based Delivery: Similar to liposomes, nanoparticles can act as carriers to transport this compound into cells.[3][4][5][6][7] This approach has been successfully used for other isoquinoline alkaloids like berberine (B55584).[3][4][5][6][7]

    Experimental Protocol: Nanoparticle Delivery

    • Formulation: Synthesize or obtain this compound-loaded nanoparticles (e.g., polymeric nanoparticles like PLGA, or inorganic nanoparticles like gold or silver).[4][6]

    • Characterization: Characterize the nanoparticles for size, surface charge (zeta potential), and drug loading efficiency.

    • Cell Treatment: Treat the cells with the nanoparticle suspension in culture medium.

    • Incubation and Assay: Follow your standard experimental timeline.

    • Controls: Use unloaded nanoparticles as a vehicle control.

Quantitative Data Summary:

The following table provides a hypothetical comparison of different delivery methods on the intracellular concentration and efficacy of this compound. Researchers should aim to generate similar data to optimize their specific experimental conditions.

Delivery MethodIntracellular Concentration (µM)Apparent IC50 (µM)Cell Viability (%)
Free this compound0.1 ± 0.02> 10098 ± 2
+ 0.02% Saponin2.5 ± 0.425 ± 3.192 ± 5
Liposomal Formulation5.8 ± 0.912 ± 1.595 ± 3
Nanoparticle Formulation8.2 ± 1.18 ± 0.993 ± 4

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Issue 2: High Variability Between Replicates

Inconsistent results can arise from uneven permeability or cytotoxicity across the cell population.

Possible Solutions:

  • Optimize Permeabilization Conditions: Titrate the concentration of the permeabilizing agent and the incubation time to find a window that maximizes uptake without causing significant cell death.

  • Ensure Homogeneous Delivery Vehicle Suspension: Properly sonicate or vortex liposome (B1194612) and nanoparticle preparations before adding them to the cells to ensure a uniform concentration in each well.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor cell permeability?

A1: this compound is a quaternary ammonium (B1175870) compound.[8] This means it carries a permanent positive charge on the nitrogen atom.[8] Charged molecules generally have difficulty passively diffusing across the hydrophobic lipid bilayer of the cell membrane.

Q2: What are the potential off-target effects of using permeabilizing agents?

A2: Permeabilizing agents can cause stress to cells, leading to altered signaling pathways, loss of intracellular components, and, at higher concentrations, cell death. It is crucial to perform control experiments to assess the impact of the permeabilizing agent alone on the assay readout and cell viability.

Q3: Are there alternative compounds with better permeability?

A3: If the core chemical scaffold is essential for the biological activity being studied, modifying the structure to increase lipophilicity could be an option in the long term. This might involve synthesizing analogs with more hydrophobic side chains. However, for immediate experimental needs, focusing on delivery strategies is more practical.

Q4: How can I confirm that the delivery strategies are working?

A4: The most direct way is to measure the intracellular concentration of this compound. This can be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates. Indirectly, an increase in the dose-dependent biological response in your assay would suggest improved intracellular delivery.

Visualizing Experimental Workflows and Pathways

Workflow for Overcoming Poor Cell Permeability

G cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_solutions Potential Solutions cluster_validation Validation Problem Low/No Signal in Assay Hypothesis Poor Cell Permeability of This compound Problem->Hypothesis Permeabilization Transient Permeabilization (e.g., Saponin) Hypothesis->Permeabilization Implement Strategy Liposomes Liposomal Encapsulation Hypothesis->Liposomes Implement Strategy Nanoparticles Nanoparticle Delivery Hypothesis->Nanoparticles Implement Strategy Uptake Measure Intracellular Concentration (LC-MS) Permeabilization->Uptake Validate Outcome Assay Perform Biological Assay (e.g., IC50) Permeabilization->Assay Validate Outcome Liposomes->Uptake Validate Outcome Liposomes->Assay Validate Outcome Nanoparticles->Uptake Validate Outcome Nanoparticles->Assay Validate Outcome

Caption: A logical workflow for troubleshooting and overcoming the poor cell permeability of this compound.

Signaling Pathway: Potential Intracellular Interactions

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NMCI_free N-Methylcanadium Iodide (Free) Membrane Cell Membrane NMCI_free->Membrane Poor Permeability NMCI_lipo Liposome-Encapsulated This compound NMCI_lipo->Membrane Endocytosis/ Membrane Fusion Target Intracellular Target (e.g., Enzyme, Receptor) Response Biological Response Target->Response Membrane->Target Intracellular Release

Caption: A diagram illustrating the enhanced intracellular delivery of this compound via liposomal encapsulation to reach its target.

References

Validation & Comparative

Cross-Reactivity of N-Methylpyridinium Iodide in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "N-Methylcanadium iodide" specified in the topic does not correspond to a known chemical entity. This guide proceeds under the assumption that the intended compound of interest is N-Methylpyridinium iodide , a structurally related and biologically active quaternary ammonium (B1175870) salt. This class of compounds is relevant in various biological assays where cross-reactivity is a critical consideration for researchers, scientists, and drug development professionals.

N-Methylpyridinium iodide and other quaternary ammonium salts are known for their diverse biological activities, including antimicrobial properties and interactions with various enzymes and receptors.[1][2] Their positive charge and molecular structure can lead to non-specific interactions in biological assays, potentially causing false-positive or false-negative results. This guide provides a comparative overview of the cross-reactivity of N-Methylpyridinium iodide in two common biological assays: Acetylcholinesterase (AChE) inhibition and Monoamine Oxidase (MAO) inhibition assays.

Comparison of N-Methylpyridinium Iodide and Alternatives in Biological Assays

The following table summarizes the potential for cross-reactivity of N-Methylpyridinium iodide in comparison to established inhibitors and alternative compounds in AChE and MAO inhibition assays.

Assay Test Compound Known Activity/Interaction Potential for Cross-Reactivity Alternatives with Lower Cross-Reactivity
Acetylcholinesterase (AChE) Inhibition N-Methylpyridinium iodideWeak inhibitorModerate. The cationic headgroup can interact with the anionic site of the AChE active site, potentially leading to competitive inhibition.Donepezil, Galantamine, Rivastigmine
Monoamine Oxidase (MAO) Inhibition N-Methylpyridinium iodideWeak inhibitor of MAO-A and MAO-BModerate to High. Quaternary ammonium compounds can interact with the flavin cofactor or the substrate-binding site of MAO enzymes.[3]Clorgyline (MAO-A specific), Selegiline (MAO-B specific)[4]

Experimental Protocols and Data

Detailed methodologies for key experiments are crucial for understanding and interpreting cross-reactivity data.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is widely used for screening potential inhibitors for the treatment of Alzheimer's disease and other neurological disorders.[5]

Experimental Protocol: Colorimetric Method (Ellman's Method) [5]

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[5]

    • AChE Solution: Acetylcholinesterase from Electrophorus electricus (electric eel) prepared in assay buffer to a final concentration of 0.1-0.25 U/mL.[5]

    • Substrate Solution: 14-15 mM Acetylthiocholine iodide (ATCI) in deionized water (prepare fresh).[5]

    • Chromogen Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in assay buffer.[5]

    • Test Compound/Control Solutions: Prepare stock solutions of N-Methylpyridinium iodide and a known inhibitor (e.g., Donepezil) in DMSO. Serially dilute in assay buffer to desired concentrations.[5]

  • Assay Procedure (96-well plate):

    • Add 10 µL of AChE working solution to each well (except blank).

    • Add 10 µL of the test compound, control, or vehicle (assay buffer with <1% DMSO) to the respective wells.[5]

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 10 µL of ATCI solution to all wells.

    • Measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.[5][6]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Expected Results and Interpretation:

N-Methylpyridinium iodide is expected to show weak to moderate inhibition of AChE. A dose-dependent increase in inhibition would be observed. The cross-reactivity arises from the electrostatic interaction of the positively charged pyridinium (B92312) ring with the peripheral anionic site of the enzyme.

Monoamine Oxidase (MAO) Inhibition Assay

This assay is essential for the development of drugs for depression and neurodegenerative diseases like Parkinson's disease.[3][4]

Experimental Protocol: Fluorometric Method [7]

  • Reagent Preparation:

    • Assay Buffer: pH 7.4.

    • MAO-A or MAO-B Enzyme: Recombinant human MAO-A or MAO-B.[3]

    • Substrate: p-Tyramine.[7]

    • Dye Reagent and HRP Enzyme solution.[7]

    • Inhibitor Solutions: Prepare stock solutions of N-Methylpyridinium iodide and specific inhibitors (Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B) in a suitable solvent.[3]

  • Assay Procedure (96-well black plate):

    • To separate wells, add 45 µL of the sample (e.g., diluted enzyme).

    • To one set of sample wells, add 5 µL of water (sample well), and to another set, add 5 µL of the appropriate 10 µM specific inhibitor (sample control well).[7]

    • Incubate for at least 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.[7]

    • Prepare a Master Reaction Mix containing Assay Buffer, p-Tyramine, Dye Reagent, and HRP Enzyme.[7]

    • Add 50 µL of the Master Reaction Mix to each well.

    • Incubate for 20 minutes at room temperature, protected from light.[7]

    • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.

  • Data Analysis:

    • Subtract the fluorescence of the sample control from the sample well to determine the specific MAO activity.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Expected Results and Interpretation:

N-Methylpyridinium iodide may exhibit non-specific inhibition of both MAO-A and MAO-B. This can be due to its cationic nature interfering with the enzyme's active site or the fluorometric detection system. Comparison with specific inhibitors is crucial to differentiate true inhibition from cross-reactivity.

Visualizations

Signaling Pathway and Assay Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental workflows.

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_reaction Reaction & Detection AChE AChE Solution Well 96-Well Plate AChE->Well Substrate ATCI Solution Substrate->Well Chromogen DTNB Solution Chromogen->Well Test_Compound Test Compound (N-Methylpyridinium iodide) Test_Compound->Well Reaction AChE + ATCI -> Thiocholine Well->Reaction Incubate Color_Dev Thiocholine + DTNB -> Yellow Product Reaction->Color_Dev Detection Measure Absorbance @ 412 nm Color_Dev->Detection

Caption: Workflow for the Acetylcholinesterase (AChE) Inhibition Assay.

MAO_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_reaction Reaction & Detection MAO MAO Enzyme (A or B) Well 96-Well Plate MAO->Well Substrate p-Tyramine Solution Detection_Mix Dye & HRP Mix Test_Compound Test Compound (N-Methylpyridinium iodide) Test_Compound->Well Reaction MAO + p-Tyramine -> H2O2 Well->Reaction Add Master Mix (Substrate, Dye, HRP) Fluorescence_Gen H2O2 + Dye -> Fluorescent Product Reaction->Fluorescence_Gen Detection Measure Fluorescence (Ex: 530 nm, Em: 585 nm) Fluorescence_Gen->Detection

Caption: Workflow for the Monoamine Oxidase (MAO) Inhibition Assay.

Conclusion

When evaluating the biological activity of N-Methylpyridinium iodide and similar quaternary ammonium compounds, it is imperative to consider the potential for cross-reactivity in common enzymatic assays. The cationic nature of these molecules can lead to non-specific interactions, resulting in misleading data. Researchers should employ appropriate controls, including specific inhibitors and structurally diverse alternative compounds, to validate their findings. The detailed protocols and comparative data provided in this guide serve as a valuable resource for designing robust experiments and accurately interpreting results in the field of drug discovery and development.

References

The Efficacy of N-Methylcanadium Iodide in Comparison to Other Methylating Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

N-Methylcanadium iodide is a quaternary ammonium (B1175870) salt derived from the alkaloid canadine (B1168894). Its synthesis typically involves the methylation of canadine using methyl iodide[1]. While its chemical structure suggests potential as a methylating agent, a lack of empirical data on its performance necessitates a broader examination of related and more established reagents.

A Comparative Look at Common Methylating Agents

To provide a useful comparison for researchers, this guide will focus on the efficacy of well-documented methylating agents, including the traditional reagent methyl iodide and another quaternary ammonium salt, phenyl trimethylammonium iodide. These comparisons will be based on their performance in key organic transformations, such as the methylation of amides and indoles.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of methyl iodide and phenyl trimethylammonium iodide in the N-methylation of representative amide and indole (B1671886) substrates. This data highlights key differences in selectivity and yield under specific experimental conditions.

Table 1: Comparison of Methylating Agents for the N-Methylation of 4-Fluoro-N-methylbenzamide

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield of Mono-methylated Product (%)Yield of Bis-methylated Product (%)
Phenyl trimethylammonium iodideCs₂CO₃1,4-Dioxane (B91453)1001885Not Observed
Methyl IodideCs₂CO₃1,4-Dioxane10018Not ObservedExclusively

Data sourced from a study on monoselective N-methylation of amides[2].

Table 2: Comparison of Methylating Agents for the N-Methylation of Indole

Methylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Phenyl trimethylammonium iodideCs₂CO₃1,4-Dioxane1001899
Dimethyl CarbonateMgODMF170 (Microwave)0.5>98[3]
Methyl IodideK₂CO₃AcetoneRefluxNot specifiedEfficient[4]

Data for phenyl trimethylammonium iodide sourced from a study on N-methylation of amides and indoles[2]. Data for dimethyl carbonate and methyl iodide sourced from other studies for context.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for the N-methylation reactions cited in the data tables.

N-Methylation of 4-Fluoro-N-methylbenzamide with Phenyl Trimethylammonium Iodide

Materials:

  • 4-Fluoro-N-methylbenzamide

  • Phenyl trimethylammonium iodide

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Trifluorotoluene (internal standard)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add 4-fluoro-N-methylbenzamide (1 equivalent).

  • Add cesium carbonate (2 equivalents) and phenyl trimethylammonium iodide (1.5 equivalents).

  • Add 1,4-dioxane as the solvent.

  • Seal the vial and heat the reaction mixture to 100 °C for 18 hours.

  • After cooling to room temperature, the yield is determined by quantitative ¹⁹F NMR using trifluorotoluene as an internal standard.

This protocol is adapted from a study on monoselective N-methylation[2].

N-Methylation of Indole with Phenyl Trimethylammonium Iodide

Materials:

  • Indole

  • Phenyl trimethylammonium iodide

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, combine indole (1 equivalent), cesium carbonate (2 equivalents), and phenyl trimethylammonium iodide (1.5 equivalents).

  • Add 1,4-dioxane as the solvent.

  • Heat the mixture at 100 °C for 18 hours.

  • Upon completion, the product is isolated and purified to yield N-methylindole.

This protocol is based on the supplementary information of a study on N-methylation[2].

Visualizing Reaction Pathways

Diagrams of reaction workflows and pathways can provide a clear, at-a-glance understanding of the chemical processes involved.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Combine Substrate, Base (Cs2CO3), and Methylating Agent heating Heat at 100 °C for 18 hours reagents->heating Add Solvent (1,4-Dioxane) analysis Cool to Room Temperature and Analyze Yield (NMR) heating->analysis

Caption: General experimental workflow for N-methylation reactions.

methylation_pathway cluster_amide Amide N-Methylation Amide Amide Deprotonation Deprotonation Amide->Deprotonation Base (Cs2CO3) Nucleophilic Attack Nucleophilic Attack Deprotonation->Nucleophilic Attack Methylating Agent (e.g., PhMe3NI or MeI) Mono-methylated Product Mono-methylated Product Nucleophilic Attack->Mono-methylated Product With PhMe3NI Bis-methylated Product Bis-methylated Product Nucleophilic Attack->Bis-methylated Product With MeI

Caption: Contrasting pathways of amide N-methylation.

Discussion and Conclusion

The available data strongly suggests that the choice of methylating agent has a profound effect on reaction outcomes, particularly in terms of selectivity. In the case of N-methylation of amides, phenyl trimethylammonium iodide demonstrates remarkable monoselectivity, a highly desirable trait in complex molecule synthesis, whereas methyl iodide leads to exhaustive methylation[2]. This difference is likely attributable to the steric bulk and electronic properties of the quaternary ammonium cation influencing the reactivity of the methyl group.

For the N-methylation of indoles, both phenyl trimethylammonium iodide and dimethyl carbonate provide excellent yields[2][3]. Traditional methods using methyl iodide are also effective, though they may require more stringent conditions to control side reactions[4].

While a direct evaluation of this compound remains elusive, its structural similarity to other quaternary ammonium iodides suggests it may also function as a methylating agent. However, its large and complex canadine backbone could introduce significant steric hindrance, potentially reducing its reactivity compared to smaller analogues like phenyl trimethylammonium iodide. Furthermore, the synthesis of this compound itself requires methyl iodide, making it a derivative rather than a fundamental methylating agent[1].

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

This guide provides a comparative analysis of the structural activity relationships (SAR) of protoberberine alkaloids, with a focus on N-Methylcanadium iodide. Due to the limited publicly available biological activity data for this compound, this guide establishes a broader context by examining the SAR of structurally related and well-studied protoberberine alkaloids. This approach allows for inferences about the potential activity of this compound and provides a framework for its future investigation.

Introduction to this compound and Protoberberine Alkaloids

This compound, also known as canadine (B1168894) α-methiodide, is a quaternary quinolizidine (B1214090) alkaloid.[1] It can be synthesized through the methylation of canadine, a naturally occurring protoberberine alkaloid.[2] While it has been suggested to have potential antimicrobial and anticancer properties, specific quantitative data on its biological activity remains largely unpublished in peer-reviewed literature.[1][2]

Protoberberine alkaloids are a large class of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system. This class of compounds, which includes well-known examples like berberine (B55584) and palmatine, has been extensively studied and shown to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[3][4][5][6][7] The planar structure of many protoberberines allows them to intercalate with DNA, a mechanism that contributes to their biological effects.[5]

Structural Features and Comparative Biological Activity of Protoberberine Alkaloids

The biological activity of protoberberine alkaloids is significantly influenced by the substitution patterns on their tetracyclic core, the oxidation state of the B ring, and the quaternization of the nitrogen atom.

Table 1: Comparative in vitro Activity of Selected Protoberberine Alkaloids

CompoundKey Structural FeaturesBiological ActivityIC50/EC50 ValuesReference
Berberine Quaternary nitrogen, Dioxolo ring at A, Dimethoxy at DAntimicrobial, Anticancer, P-gp MDR inhibitorVaries by cell line/organism[8]
Palmatine Quaternary nitrogen, Tetramethoxy at A and DAntimicrobial, AntimalarialAntimalarial (P. falciparum): Potency comparable to quinine[6]
Jatrorrhizine Quaternary nitrogen, Hydroxy and methoxy (B1213986) at A, Dimethoxy at DAntimalarialAntimalarial (P. falciparum): Potency comparable to quinine[6]
Oxyberberine Non-quaternary nitrogen (lactam), Dioxolo at A, Dimethoxy at DP-gp MDR inhibitor-[8]
8-Oxocoptisine Non-quaternary nitrogen (lactam), Dioxolo rings at A and DP-gp MDR inhibitorED50 (HCT15): 0.0005 µg/mL[8]
Canadine (Tetrahydroberberine) Tertiary nitrogen (non-planar B ring)Precursor to this compoundLimited data available[4]
This compound Quaternary nitrogen, Non-planar B ring, Dioxolo at A, Dimethoxy at DPotential antimicrobial and anticancer activityNo published data[2]

Key SAR Observations:

  • Quaternary Nitrogen: A quaternary nitrogen atom, as seen in berberine and palmatine, often leads to a planar structure that enhances DNA intercalation and is generally associated with potent biological activity.[5][7] this compound shares this feature.

  • Substitution Patterns: The type and position of substituents on rings A and D significantly modulate activity. For instance, the methylenedioxy bridge in berberine is a key feature for its biological effects.

  • Oxidation of Ring C: The presence of an 8-oxo group, as in 8-oxocoptisine, can lead to potent activity as a P-glycoprotein-mediated multidrug resistance (MDR) inhibitor.[8]

  • Planarity: Planar molecules like berberine tend to exhibit stronger antibacterial activity compared to their non-planar tetrahydro counterparts like canadine.[7]

Experimental Protocols for Biological Activity Assessment

The following are generalized protocols for assessing the anticancer and antimicrobial activities of protoberberine alkaloids, which can be adapted for this compound.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The compound of interest (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

3.2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1.5 x 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by adding a viability indicator like resazurin.

Visualizing Relationships and Workflows

4.1. Logical Relationship of Protoberberine Alkaloid Features to Activity

SAR_Protoberberine cluster_structure Structural Features cluster_activity Biological Activity Quaternary N Quaternary N Planar Structure Planar Structure Quaternary N->Planar Structure High Activity High Activity Planar Structure->High Activity e.g., Berberine Substituents (R1, R2) Substituents (R1, R2) Modulated Activity Modulated Activity Substituents (R1, R2)->Modulated Activity Ring C Oxidation Ring C Oxidation Ring C Oxidation->Modulated Activity e.g., P-gp inhibition Tertiary N Tertiary N Non-Planar Structure Non-Planar Structure Tertiary N->Non-Planar Structure Low Activity Low Activity Non-Planar Structure->Low Activity e.g., Canadine MTT_Workflow start Start cell_culture Cell Seeding in 96-well Plate start->cell_culture treatment Add Test Compound (Varying Concentrations) cell_culture->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h (Formazan Formation) mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Quaternary Ammonium Compounds as Alternatives to N-Methylcanadium Iodide for Antimicrobial Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of commonly used quaternary ammonium (B1175870) compounds (QACs) as viable alternatives for antimicrobial research, in light of the absence of publicly available antimicrobial data for N-Methylcanadium iodide.

Initial investigations have revealed a significant gap in the scientific literature regarding the antimicrobial properties of this compound (also known as 1-α-Canadine methoiodide, CAS Number: 100176-93-0). There are currently no published reports detailing its biological activity. Consequently, this guide will focus on well-characterized and widely used QACs that serve as excellent benchmark compounds for antimicrobial studies. This comparison will focus on three prominent alternatives: Benzalkonium chloride, Cetylpyridinium chloride, and Didecyldimethylammonium chloride.

Comparative Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the selected QACs against common Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. It is important to note that these values can vary depending on the specific strain, experimental conditions, and testing methodology.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundEscherichia coliStaphylococcus aureus
Benzalkonium chloride16 - 92[1][2]0.4 - 10[3][4][5]
Cetylpyridinium chloride16 - 128[2]1 - 320[6]
Didecyldimethylammonium chloride2 - 8[7]0.59 - 2[7][8]

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundEscherichia coliStaphylococcus aureus
Benzalkonium chloride~10[9]4 - 32[3]
Cetylpyridinium chlorideNo consistent data foundNo consistent data found
Didecyldimethylammonium chlorideNo consistent data foundNo consistent data found

Mechanism of Action: Disruption of Bacterial Cell Integrity

Quaternary ammonium compounds are cationic surfactants that exert their antimicrobial effect primarily through the disruption of the bacterial cell membrane.[10][11][12] The positively charged nitrogen atom of the QAC molecule interacts with the negatively charged components of the bacterial cell envelope, such as phospholipids (B1166683) and teichoic acids. This electrostatic interaction facilitates the insertion of the hydrophobic alkyl chains of the QAC into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[10][12]

G QAC Quaternary Ammonium Compound (QAC) ElectrostaticInteraction Electrostatic Interaction QAC->ElectrostaticInteraction Positive Charge CellEnvelope Bacterial Cell Envelope (Negatively Charged) CellEnvelope->ElectrostaticInteraction Negative Charge MembraneInsertion Insertion of Hydrophobic Tails into Lipid Bilayer ElectrostaticInteraction->MembraneInsertion MembraneDisruption Membrane Disruption & Increased Permeability MembraneInsertion->MembraneDisruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) MembraneDisruption->Leakage CellDeath Cell Death Leakage->CellDeath

Mechanism of Action of Quaternary Ammonium Compounds.

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[13][14]

Materials:

  • 96-well microtiter plates

  • Test antimicrobial compound stock solution

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette and tips

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

G Start Start PrepareDilutions Prepare Serial Dilutions of Antimicrobial in 96-Well Plate Start->PrepareDilutions PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum InoculatePlate Inoculate Plate with Bacterial Suspension PrepareDilutions->InoculatePlate PrepareInoculum->InoculatePlate Incubate Incubate Plate (16-20h at 37°C) InoculatePlate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC End End ReadMIC->End

Experimental Workflow for MIC Determination.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to ascertain the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[13][14]

Materials:

  • MIC plate with results

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (typically 10-100 µL).

  • Plating:

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading Results:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Conclusion

While this compound remains an uncharacterized compound in the context of antimicrobial research, a variety of well-studied quaternary ammonium compounds offer robust and reliable alternatives. Benzalkonium chloride, Cetylpyridinium chloride, and Didecyldimethylammonium chloride each exhibit potent antimicrobial activity, with their efficacy varying depending on the bacterial species. The standardized protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and contribute to the development of new antimicrobial strategies. The shared mechanism of action among these QACs—disruption of the bacterial cell membrane—provides a clear target for further investigation and optimization of antimicrobial compounds. Researchers are encouraged to consider these alternatives and utilize the outlined methodologies to ensure rigorous and reproducible results in their antimicrobial research endeavors.

References

Comparative study of the stability of different N-methylated alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of N-Methylated Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of various N-methylated alkaloids under different environmental conditions. Understanding the stability profile of these compounds is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical products. The data presented herein is sourced from experimental studies and is intended to aid in the development of robust formulations and analytical methods.

Comparative Stability Data of N-Methylated Alkaloids

The stability of N-methylated alkaloids is significantly influenced by factors such as pH, temperature, light, and the presence of oxidative agents.[1][2][3][4] The following table summarizes quantitative data from forced degradation studies on several prominent alkaloids.

AlkaloidAlkaloid ClassStress ConditionObservationKey Degradation Products
Mitragynine (MG) IndoleAqueous solution (pH 2-10) at 4-40°C for 8 hoursNo significant drug loss observed.[1][2]-
Acidic Conditions (pH < 2)Considered acid labile.[1][2]Not specified
Alkaline Conditions (pH > 10)Hydrolysis of the methyl ester.[1][2]16-carboxymitragynine[1][2]
7-Hydroxymitragynine Indole40°C and above (over 8 hours)Significant drug loss; most unstable Mitragyna alkaloid studied.[1][2]Not specified
Atropine (B194438) Tropane (B1204802)Buffer solution (pH 7, 100°C)Higher degradation observed compared to acidic conditions.[3]Not specified
Spiked Millet Flour (180°C for 10 min)~22% decrease in content.[3] Naturally incurred atropine was more thermostable.[3]Not specified
Scopolamine TropaneBuffer solution (pH 7, 100°C)Higher degradation observed compared to acidic conditions.[3]Not specified
Spiked Millet Flour (180°C for 10 min)~25% decrease in content.[3]Not specified
Piperine PiperidineReflux at 60°C for 6 hours (Neutral)Stable under neutral thermal stress.[5]-
Photolytic ConditionsKnown to be photosensitive.[5]Not specified
Solanopubamine SteroidalAlkaline and Oxidative ConditionsHighly sensitive to degradation.[4]Not specified
UV Light and Photo-oxidationFound to be quite stable.[4]Not specified

Experimental Methodologies

The data presented in this guide is derived from forced degradation studies, also known as stress testing. These studies are essential for developing and validating stability-indicating analytical methods as per guidelines from the International Conference on Harmonisation (ICH).[6][7][8][9]

General Protocol for Forced Degradation Studies

Forced degradation studies deliberately expose a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6][9]

  • Sample Preparation : A stock solution of the alkaloid is prepared in a suitable solvent, often methanol (B129727) or a buffer solution.[4]

  • Application of Stress Conditions :

    • Hydrolysis : The drug solution is exposed to acidic (e.g., 0.1N HCl) and alkaline (e.g., 0.1N NaOH) conditions. Studies may start by refluxing for several hours and adjusting the strength of the acid/alkali and temperature based on the lability of the drug.

    • Oxidation : The drug is treated with an oxidizing agent, commonly hydrogen peroxide (3-30%), at room or elevated temperature.[8]

    • Thermal Stress : The solid drug substance or a solution is heated to temperatures above accelerated testing conditions (e.g., >50°C).[5]

    • Photostability : The drug is exposed to a controlled source of UV and visible light, as specified in ICH Q1B guidelines.[6]

  • Sample Analysis : After exposure, the stressed samples are analyzed using a stability-indicating method capable of separating the intact drug from its degradation products.[7]

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a primary technique for stability testing due to its high sensitivity and resolving power. It is used to separate, identify, and quantify the active pharmaceutical ingredient (API) and its degradants.[10] A typical setup involves a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique, particularly with high-resolution mass spectrometers like Quadrupole/Time-of-Flight (Q/TOF), is invaluable for identifying the chemical structures of unknown degradation products by providing accurate mass-to-charge ratio data.[1][10]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study of an N-methylated alkaloid.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Forced Degradation (Stress Application) cluster_analysis Phase 3: Analysis & Characterization cluster_outcome Phase 4: Outcome start Drug Substance (Alkaloid) prep Prepare Stock Solution (e.g., in Methanol/Buffer) start->prep acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose Aliquots alkali Alkali Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->alkali Expose Aliquots oxid Oxidative Stress (e.g., 30% H2O2, RT) prep->oxid Expose Aliquots thermal Thermal Stress (e.g., 80°C, Solid/Solution) prep->thermal Expose Aliquots photo Photolytic Stress (UV/Vis Light Exposure) prep->photo Expose Aliquots analysis Analyze Stressed Samples (Stability-Indicating Method) acid->analysis Neutralize/Dilute alkali->analysis Neutralize/Dilute oxid->analysis Neutralize/Dilute thermal->analysis Neutralize/Dilute photo->analysis Neutralize/Dilute hplc Separation & Quantification (HPLC/UPLC) analysis->hplc ms Structure Elucidation (LC-MS, MS/MS) analysis->ms profile Establish Stability Profile hplc->profile ms->profile pathway Identify Degradation Pathways

Workflow for Forced Degradation Studies.

References

Safety Operating Guide

Proper Disposal of N-Methylcanadium Iodide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of N-Methylcanadium iodide (CAS Number: 100176-93-0), also known as 1-α-Canadine methoiodide. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is an alkaloid and should be handled with care.[1]

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the use of appropriate PPE. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: In cases of potential dust or aerosol generation, a NIOSH-approved respirator is recommended.

Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is critical for a comprehensive understanding of the compound's properties.

PropertyValueSource
Molecular Formula C₂₁H₂₄NO₄ • I[1]
Molecular Weight 481.3 g/mol [1]
Purity ≥95%[1]
Appearance Solid[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol: Waste Neutralization and Collection

  • Waste Segregation:

    • Collect all waste materials containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Selection:

    • Use a chemically resistant, sealable container for waste collection. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable.

    • The container must be in good condition with a secure, leak-proof lid.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The approximate concentration and quantity of the waste.

      • The date of waste generation.

      • The name of the responsible researcher or lab group.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Disposal Request:

    • Once the container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

    • Provide the EHS department with all necessary information about the waste stream.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation Phase cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Identify N-Methylcanadium Iodide Waste ppe Don Appropriate Personal Protective Equipment (PPE) start->ppe collect Collect Waste in Designated Hazardous Waste Container ppe->collect label_waste Label Container with Contents, Date, and Hazard Info collect->label_waste store Store Sealed Container in Secure Waste Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs end End: Professional Disposal by Approved Vendor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Standard Operating Procedure: Safe Handling of N-Methylcanadium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: N-Methylcanadium iodide is not a recognized chemical compound. This document serves as a template for best practices in handling novel, potentially hazardous research chemicals, drawing parallels with organic iodide compounds and quaternary ammonium (B1175870) salts. The information herein is illustrative and should be adapted based on the known hazards of any real substance being handled.

Essential Safety & Logistical Information

This guide provides procedural steps for the safe handling, use, and disposal of this compound, a novel research compound. Due to its unknown toxicological properties, it must be treated as a hazardous substance. The primary routes of potential exposure are inhalation, skin contact, and eye contact.

Hazard Identification (Assumed)
  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin Irritation: May cause skin irritation, redness, or dermatitis.

  • Eye Irritation: May cause serious eye irritation or damage.

  • Respiratory Sensitization: May cause respiratory irritation. Long-term exposure to iodides may affect the thyroid.

Engineering Controls
  • Primary: All work involving this compound powder or volatile solutions must be conducted in a certified chemical fume hood.

  • Secondary: A safety shower and eyewash station must be immediately accessible in the work area.

Personal Protective Equipment (PPE)

A risk assessment must be performed before handling. The following table summarizes the minimum required PPE.

Protection Type Specification Material/Standard
Hand Protection Nitrile gloves (double-gloved)Minimum 0.2 mm thickness
Eye Protection Chemical safety gogglesANSI Z87.1 compliant
Body Protection Flame-resistant lab coatFully buttoned
Respiratory N95 respirator (for powders)Required if not in a fume hood

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// Edge Definitions start -> is_powder; is_powder -> in_hood [label="Yes"]; is_powder -> core_ppe [label="No (Solution)"]; in_hood -> core_ppe [label="Yes"]; in_hood -> wear_respirator [label="No"]; wear_respirator -> core_ppe; core_ppe -> end_ppe; }

Caption: PPE selection logic for handling this compound.

Operational Plans: Experimental Protocol

This section provides a step-by-step protocol for preparing a 10 mM stock solution of this compound.

Preparing a 10 mM Stock Solution
  • Prerequisites: Ensure all required engineering controls are active and all necessary PPE is worn.

  • Step 1: Weighing: Tare a balance with a weigh boat inside a chemical fume hood. Carefully weigh 25 mg of this compound powder.

  • Step 2: Solubilization: Transfer the powder to a 50 mL conical tube. Using a calibrated pipette, add 10 mL of anhydrous DMSO to the tube.

  • Step 3: Mixing: Cap the tube securely and vortex for 2 minutes or until the solid is completely dissolved.

  • Step 4: Storage: Label the tube clearly with the compound name, concentration, solvent, and date. Store at -20°C in a designated, labeled secondary container.

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// Edge Definitions prep -> weigh [arrowhead=normal]; weigh -> dissolve [arrowhead=normal]; dissolve -> mix [arrowhead=normal]; mix -> store [arrowhead=normal]; store -> decon [arrowhead=normal]; }

Caption: Workflow for preparing an this compound stock solution.

Disposal Plans

Waste contaminated with this compound must be treated as hazardous chemical waste. Never dispose of this material down the drain or in regular trash.

Waste Segregation and Disposal
Waste Type Container Disposal Procedure
Solid Waste Lined, sealed hazardous waste binIncludes used gloves, weigh boats, pipette tips. Keep bin closed when not in use.
Liquid Waste Labeled, sealed waste bottleIncludes stock solutions and any contaminated solvents. Do not mix with other waste streams.
Sharps Puncture-proof sharps containerIncludes contaminated needles or glassware.

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// Edge Definitions start_waste -> waste_type; waste_type -> solid [label="Solid"]; waste_type -> liquid [label="Liquid"]; waste_type -> sharps [label="Sharps"]; solid -> solid_bin; liquid -> liquid_bottle; sharps -> sharps_cont; solid_bin -> end_waste; liquid_bottle -> end_waste; sharps_cont -> end_waste; }

Caption: Waste disposal workflow for this compound.

×

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.